6-Amino-5-bromopyridine-3-sulfonic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-5-bromopyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPIHLQSXPSMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364494 | |
| Record name | 6-amino-5-bromopyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247582-62-3 | |
| Record name | 6-amino-5-bromopyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 6-Amino-5-bromopyridine-3-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Amino-5-bromopyridine-3-sulfonic acid (CAS No. 247582-62-3), a key building block in organic synthesis with significant potential in medicinal chemistry. This document outlines its chemical and physical properties, potential synthetic routes, and relevant biological pathways, offering valuable insights for its application in research and drug development.
Core Chemical and Physical Properties
This compound is a pyridine derivative characterized by the presence of an amino group at the 6-position, a bromine atom at the 5-position, and a sulfonic acid group at the 3-position.[1] This unique arrangement of functional groups imparts a balance of hydrophilic and hydrophobic properties, influencing its solubility and reactivity.
Structural and Identification Data
| Identifier | Value |
| CAS Number | 247582-62-3[1][2][3][4][5] |
| IUPAC Name | This compound[1][3][5] |
| Molecular Formula | C₅H₅BrN₂O₃S[1][2][3] |
| Molecular Weight | 253.07 g/mol [2][3] |
| InChI Key | AQPIHLQSXPSMHZ-UHFFFAOYSA-N[1][2][3] |
| Canonical SMILES | C1=C(C=NC(=C1Br)N)S(=O)(=O)O[1][5] |
| Synonyms | 2-Amino-3-bromopyridine-5-sulfonic acid, 6-Amino-5-bromo-3-pyridinesulfonic acid[2][5] |
Physicochemical Properties
| Property | Value |
| Physical State | Solid[1][6] |
| Melting Point | >250°C[1][2][6] |
| Density | 2.0±0.1 g/cm³[1][2] |
| Polar Surface Area (PSA) | 102 Ų[1][2][5] |
| XLogP3 | 1.45[2] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 5[1] |
| Rotatable Bond Count | 1[1] |
| Solubility | Sparingly soluble in DMSO and Water[6] |
| Storage Conditions | Refrigerator, Sealed in dry, 2-8°C[2][6] |
Synthesis and Reactivity
A potential synthetic pathway could start from 2-aminopyridine, which is first sulfonated to form 6-aminopyridine-3-sulfonic acid. This intermediate can then be brominated to yield the final product.
References
- 1. This compound (247582-62-3) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS 247582-62-3 [matrix-fine-chemicals.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. This compound | C5H5BrN2O3S | CID 1580618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
physical and chemical properties of 6-Amino-5-bromopyridine-3-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Amino-5-bromopyridine-3-sulfonic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research, offering detailed data, experimental protocols, and visualizations to support their work.
Core Compound Properties
This compound is a substituted pyridine derivative containing an amino group, a bromine atom, and a sulfonic acid group attached to the pyridine ring. This combination of functional groups imparts a unique set of properties to the molecule, making it an interesting candidate for various applications in medicinal chemistry and materials science.
Structural and Identification Data
Proper identification of a chemical compound is crucial for research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 247582-62-3[2] |
| Molecular Formula | C₅H₅BrN₂O₃S[2] |
| Molecular Weight | 253.07 g/mol [2] |
| Canonical SMILES | C1=C(C=NC(=C1Br)N)S(=O)(=O)O[1] |
| InChI | InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11)[1] |
| InChIKey | AQPIHLQSXPSMHZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of a compound determine its behavior in various systems and are critical for designing experiments and formulating products.
| Property | Value |
| Physical State | Solid[3] |
| Melting Point | >250 °C[4] |
| Density (Predicted) | 2.0 ± 0.1 g/cm³[4] |
| pKa (Predicted) | -1.98 ± 0.50[5] |
| XLogP3 | 1.45[4] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 5[1] |
| Rotatable Bond Count | 1[1] |
| Polar Surface Area | 102 Ų[1] |
| Solubility | Sparingly soluble in DMSO and Water.[5] |
Synthesis and Reactivity
Alternatively, a synthesis could commence with the sulfonation of 2-aminopyridine, followed by selective bromination at the 5-position.[3] The reactivity of the molecule is dictated by its functional groups. The sulfonic acid group can be converted to a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides.[3] The amino group and the bromine atom also offer sites for further chemical modifications.[3]
Proposed Experimental Protocol: Synthesis of this compound
The following protocol is an adaptation of the synthesis of the related compound, 6-aminopyridine-3-sulfonic acid, and is provided as a guideline for researchers.
Materials:
-
2-Amino-5-bromopyridine
-
Concentrated Sulfuric Acid
-
Fuming Sulfuric Acid (Oleum)
-
Ice
-
Deionized Water
-
Ethanol
-
Aluminum powder (optional, as a catalyst)
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, carefully add 2-amino-5-bromopyridine to a mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum). The addition should be done slowly and with cooling to manage the exothermic reaction.
-
Optionally, a small amount of aluminum powder can be added as a catalyst.
-
Heat the reaction mixture to approximately 210°C and maintain this temperature for several hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice. This should be done in a well-ventilated fume hood as sulfur oxides may be released.
-
The precipitate of this compound that forms is then collected by filtration.
-
Wash the collected solid with cold deionized water to remove any remaining acid.
-
The crude product can be further purified by recrystallization from hot water or a suitable solvent system.
Safety Precautions:
This synthesis involves the use of highly corrosive and reactive chemicals. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction should be carried out in a well-ventilated fume hood.
Logical Workflow for the Proposed Synthesis
Potential Applications and Biological Significance
While no specific biological activities or signaling pathway involvements have been documented for this compound, the structural motifs present in the molecule are found in compounds with a wide range of pharmacological properties.
Substituted pyridine and aminopyridine derivatives are known to exhibit diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[4][6] The introduction of a sulfonic acid or sulfonamide group can significantly modulate the physicochemical properties and biological activity of a parent molecule.[7] For instance, sulfonamides are a well-known class of antibacterial drugs.[8]
The presence of the bromine atom also offers a handle for further synthetic modifications, such as cross-coupling reactions, which are widely used in drug discovery to generate novel chemical entities. Given its structural features, this compound could serve as a valuable building block for the synthesis of new therapeutic agents. Further research is warranted to explore the biological and pharmacological potential of this compound and its derivatives.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data sheets for related compounds, it is advisable to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[9][10] Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, rinse the affected area thoroughly with water.[9] For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a multifaceted chemical compound with a range of interesting physical and chemical properties. While its biological role remains to be elucidated, its structural features suggest potential for applications in medicinal chemistry and materials science. This technical guide provides a foundational body of information to aid researchers in their exploration of this promising molecule. Further experimental investigation into its synthesis, reactivity, and biological activity is encouraged to fully unlock its potential.
References
- 1. This compound | C5H5BrN2O3S | CID 1580618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 247582-62-3 [matrix-fine-chemicals.com]
- 3. This compound (247582-62-3) for sale [vulcanchem.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
structure elucidation of 6-Amino-5-bromopyridine-3-sulfonic acid
An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.
Introduction
6-Amino-5-bromopyridine-3-sulfonic acid is a substituted pyridine derivative. Its structure, featuring an amino group, a bromine atom, and a sulfonic acid moiety on a pyridine core, makes it a potentially versatile building block in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, physical properties, and biological activity. Therefore, unambiguous structure elucidation is a critical first step in its characterization and application.
This guide provides a comprehensive overview of the analytical methodologies required to confirm the structure of this compound, integrating data from various spectroscopic and analytical techniques.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 247582-62-3 | [1][2][3][4] |
| IUPAC Name | This compound | [2][3][4] |
| Molecular Formula | C₅H₅BrN₂O₃S | [1][2][3][4] |
| Molecular Weight | 253.07 g/mol | [1][2] |
| Canonical SMILES | C1=C(C=NC(=C1Br)N)S(=O)(=O)O | [2][3][4] |
| InChIKey | AQPIHLQSXPSMHZ-UHFFFAOYSA-N | [1][2][4] |
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding from the sulfonic acid and amino groups, as well as potential π-stacking of the aromatic rings.[3]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Solid (Off-White to Tan) | [3][5] |
| Melting Point | >250°C | [1][3][5] |
| Density | 2.0 ± 0.1 g/cm³ | [1][3] |
| Polar Surface Area | 101.66 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3][4] |
| Hydrogen Bond Acceptor Count | 5 | [3][4] |
| Solubility | Sparingly soluble in DMSO and Water | [5] |
| Storage Conditions | Refrigerator, Sealed in dry, 2-8°C | [1][5] |
Workflow for Structure Elucidation
The structural confirmation of a novel or synthesized compound like this compound follows a logical workflow. This process begins with acquiring the sample and proceeds through a series of spectroscopic analyses, culminating in the definitive assignment of its constitution and connectivity.
References
An In-depth Technical Guide to 6-Amino-5-bromopyridine-3-sulfonic acid
This technical guide provides a comprehensive overview of 6-Amino-5-bromopyridine-3-sulfonic acid, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and its chemical reactivity.
Chemical Identity and Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is a pyridine derivative featuring three functional groups: an amino group at position 6, a bromine atom at position 5, and a sulfonic acid group at position 3.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₅H₅BrN₂O₃S |
| Molecular Weight | 253.08 g/mol [3] |
| CAS Number | 247582-62-3[1][2][3] |
| Physical State | Solid[3] |
| Melting Point | >250°C[3][4] |
| Density | 2.0 ± 0.1 g/cm³[3] |
| Polar Surface Area | 101.66 Ų |
| Hydrogen Bond Donor Count | 2[3] |
| Hydrogen Bond Acceptor Count | 5[3] |
| Rotatable Bond Count | 1[3] |
| XLogP3-AA | -0.1[2][3] |
| LogP | 1.45[3] |
| Refractive Index | 1.669[3] |
| Exact Mass | 251.92043 Da[2][3] |
The high melting point suggests strong intermolecular forces within the solid state, likely due to hydrogen bonding and potential π-stacking interactions.[3] The LogP and polar surface area values indicate a balance between hydrophilicity and hydrophobicity.[3]
Synthesis and Experimental Protocol
While various synthetic strategies can be envisioned, a plausible route involves the sulfonation of 2-amino-5-bromopyridine. This approach is based on the known reactivity of pyridine derivatives.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-amino-5-bromopyridine.
Materials:
-
2-amino-5-bromopyridine
-
Fuming sulfuric acid (oleum)
-
Ice
-
Deionized water
-
Sodium hydroxide (for neutralization)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a fume hood, carefully add 2-amino-5-bromopyridine to a flask containing fuming sulfuric acid at a controlled temperature, typically between 0-5°C, with constant stirring.
-
After the initial addition, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature range of 120-150°C. The reaction progress should be monitored using an appropriate analytical technique such as thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
The resulting precipitate is the crude product. Neutralize the acidic solution carefully with a sodium hydroxide solution to ensure complete precipitation.
-
Filter the precipitate and wash it with cold deionized water to remove any remaining acid and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure this compound.
-
Dry the purified product under vacuum.
Characterization: The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Chemical Reactivity and Applications
The presence of multiple functional groups—an amino group, a bromine atom, and a sulfonic acid group—makes this compound a versatile building block in organic synthesis. The amino group can undergo various reactions, such as diazotization, and the bromine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions. The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides, which are reactive intermediates. For instance, related 2-aminopyridine-3-sulfonyl chlorides can react with tertiary amines to form sulfonylethenamines.[3]
This compound's structural motifs are relevant in the design of novel pharmaceutical agents and functional materials.
Visualization of the Synthetic Pathway
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed sulfonation of 2-amino-5-bromopyridine.
References
Synthesis of 6-Amino-5-bromopyridine-3-sulfonic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 6-Amino-5-bromopyridine-3-sulfonic acid, a valuable building block in medicinal chemistry and drug development. This document outlines two primary synthetic routes, detailing the necessary experimental protocols and summarizing key quantitative data. The logical flow of the synthesis and experimental setups are visualized through diagrams to facilitate understanding and implementation in a research and development setting.
Overview of Synthetic Pathways
The synthesis of this compound can be approached through two main retrosynthetic pathways, both commencing from the readily available starting material, 2-aminopyridine. The choice of pathway may depend on reagent availability, scalability, and desired purity of the final product.
-
Pathway A: This route involves the initial sulfonation of 2-aminopyridine to form 6-aminopyridine-3-sulfonic acid, followed by a regioselective bromination at the 5-position.
-
Pathway B: This alternative pathway begins with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, which is then subjected to sulfonation at the 3-position.
The amino group at the 2-position (which is equivalent to the 6-position in the sulfonic acid nomenclature) is a strong activating group and directs electrophilic substitution to the ortho (3- and 5-positions) and para positions. The sulfonic acid group is deactivating, while the bromo group is deactivating but ortho, para-directing. The interplay of these electronic effects governs the regioselectivity of each synthetic step.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound, this compound, is presented in Table 1.
| Property | Value |
| CAS Number | 247582-62-3 |
| Molecular Formula | C₅H₅BrN₂O₃S |
| Molecular Weight | 253.08 g/mol |
| Physical State | Solid |
| Melting Point | >250 °C |
| Polar Surface Area | 101.66 Ų |
| LogP | 1.45 |
Detailed Synthesis Pathways and Experimental Protocols
This section provides a detailed description of the two synthetic pathways, including step-by-step experimental protocols for the synthesis of the key intermediates and the final product.
Pathway A: Sulfonation Followed by Bromination
This pathway involves the formation of the sulfonic acid intermediate first, followed by the introduction of the bromine atom.
Diagram 1: Synthetic scheme for Pathway A.
3.1.1. Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid
This procedure is adapted from the literature and involves the high-temperature sulfonation of 2-aminopyridine.[1]
Experimental Protocol:
-
In a suitable reaction vessel, a mixture of 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) is prepared.
-
A small amount of aluminum powder is added to the mixture.
-
The reaction mixture is stirred and heated to 210°C for 5 hours.
-
After cooling to room temperature, the mixture is carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration and washed with cold water.
-
The crude product is recrystallized from hot water to yield 6-aminopyridine-3-sulfonic acid.
Quantitative Data:
| Parameter | Value |
| Reactants | 2-Aminopyridine, Concentrated Sulfuric Acid, Aluminum Powder |
| Temperature | 210°C |
| Reaction Time | 5 hours |
| Yield | Not explicitly reported, but described as a preparative method. |
3.1.2. Step 2: Bromination of 6-Aminopyridine-3-sulfonic acid
The following is a proposed protocol for the regioselective bromination of 6-aminopyridine-3-sulfonic acid. The strongly activating amino group is expected to direct the bromination to the ortho-position (C5).
Experimental Protocol:
-
Dissolve 6-aminopyridine-3-sulfonic acid (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is poured into a solution of sodium bisulfite to quench the excess bromine.
-
The precipitate is collected by filtration, washed with water, and dried to yield this compound.
Quantitative Data:
| Parameter | Value |
| Reactants | 6-Aminopyridine-3-sulfonic acid, Bromine, Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | To be determined by monitoring |
| Yield | To be determined experimentally |
Pathway B: Bromination Followed by Sulfonation
This pathway introduces the bromo substituent first, followed by the sulfonation of the resulting intermediate.
Diagram 2: Synthetic scheme for Pathway B.
3.2.1. Step 1: Synthesis of 2-Amino-5-bromopyridine
Several methods for the bromination of 2-aminopyridine have been reported. The use of N-bromosuccinimide (NBS) in acetone is a common and effective method.
Experimental Protocol:
-
Dissolve 2-aminopyridine (1 equivalent) in acetone in a reaction flask.
-
Cool the solution to 10°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.[2]
Quantitative Data:
| Parameter | Value |
| Reactants | 2-Aminopyridine, N-Bromosuccinimide (NBS), Acetone |
| Temperature | 10°C |
| Reaction Time | 30 minutes |
| Yield | Up to 95% |
3.2.2. Step 2: Sulfonation of 2-Amino-5-bromopyridine
The following is a proposed protocol for the sulfonation of 2-amino-5-bromopyridine based on the sulfonation of similar aminopyridine derivatives. The amino group at C2 and the bromo group at C5 are expected to direct the electrophilic sulfonation to the C3 position.
Experimental Protocol:
-
In a suitable reaction vessel, carefully add 2-amino-5-bromopyridine (1 equivalent) to 20% oleum (fuming sulfuric acid) at 0°C.
-
Slowly warm the reaction mixture to room temperature and then heat to 120-140°C.
-
Maintain the reaction at this temperature and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or calcium carbonate) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
Quantitative Data:
| Parameter | Value |
| Reactants | 2-Amino-5-bromopyridine, Oleum (20% SO₃ in H₂SO₄) |
| Temperature | 120-140°C |
| Reaction Time | To be determined by monitoring |
| Yield | To be determined experimentally |
Experimental Workflow Overview
The general workflow for the synthesis, purification, and characterization of this compound is depicted below.
Diagram 3: General experimental workflow.
Conclusion
This technical guide has detailed two viable synthetic pathways for the preparation of this compound from 2-aminopyridine. Both pathways offer distinct advantages and the choice of route will depend on the specific requirements of the research or development project. The provided experimental protocols for the key steps serve as a foundation for the synthesis of this important chemical intermediate. It is recommended that the proposed protocols for the final bromination and sulfonation steps be optimized on a small scale to maximize yield and purity before scaling up. The structural and purity analysis of the final compound is crucial to ensure its suitability for downstream applications in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of 6-Amino-5-bromopyridine-3-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential starting materials and synthetic routes for the preparation of 6-amino-5-bromopyridine-3-sulfonic acid, a valuable building block in medicinal chemistry and drug development. This document details plausible synthetic pathways, experimental protocols for key transformations, and relevant quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds. Its trifunctional nature, possessing amino, bromo, and sulfonic acid moieties, offers multiple points for chemical modification, making it a versatile scaffold for library synthesis and lead optimization in drug discovery. This guide explores the two primary retrosynthetic approaches to this target molecule, starting from readily available 2-aminopyridine.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound and its precursors is provided below.
| Property | This compound | 2-Aminopyridine | 2-Amino-5-bromopyridine | 6-Aminopyridine-3-sulfonic acid |
| IUPAC Name | This compound | Pyridin-2-amine | 5-Bromopyridin-2-amine | 6-Aminopyridine-3-sulfonic acid |
| CAS Number | 247582-62-3[1][2][3] | 504-29-0 | 1072-97-5 | 56295-31-7 |
| Molecular Formula | C₅H₅BrN₂O₃S[1][2][3] | C₅H₆N₂ | C₅H₅BrN₂ | C₅H₆N₂O₃S |
| Molecular Weight | 253.07 g/mol [1][2][3] | 94.11 g/mol | 173.01 g/mol | 174.18 g/mol |
| Melting Point | >250°C[1] | 57-60°C | 137-139°C | >300°C |
| Appearance | Off-White to Tan Solid[4] | White to yellow crystalline solid | Off-white to pale yellow crystalline powder | White to off-white powder |
Synthetic Strategies
Two primary synthetic routes are proposed for the synthesis of this compound, both commencing from 2-aminopyridine.
Route 1: Sulfonation followed by Bromination
This strategy involves the initial sulfonation of 2-aminopyridine to form 6-aminopyridine-3-sulfonic acid, followed by a regioselective bromination at the 5-position.
Route 2: Bromination followed by Sulfonation
This approach begins with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, which is then subjected to sulfonation at the 3-position. A variation of this route could involve the synthesis of 2-amino-3-bromopyridine and its subsequent sulfonation.
The following sections provide detailed experimental protocols for the key steps in these synthetic pathways.
Experimental Protocols
Route 1: Sulfonation followed by Bromination
Step 1a: Synthesis of 6-Aminopyridine-3-sulfonic acid from 2-Aminopyridine
This protocol is adapted from the method described by Singh et al.[5]
Reaction:
Materials:
-
2-Aminopyridine (1 mole)
-
Concentrated Sulfuric Acid (3 moles)
-
Aluminum powder (small amount)
-
Ethanol
-
Crushed ice
-
Hot water
Procedure:
-
In a suitable reaction vessel, a mixture of 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) is prepared.
-
A small amount of aluminum powder is added, and the mixture is stirred in the presence of ethanol.
-
The reaction mixture is heated to 210°C and maintained at this temperature for approximately 5 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration and washed. The mother liquor can be processed to obtain further fractions of the product.
-
The crude product is recrystallized from hot water to yield 6-aminopyridine-3-sulfonic acid.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio | 1 mole 2-Aminopyridine : 3 moles H₂SO₄ | [5] |
| Temperature | 210°C | [5] |
| Reaction Time | 5 hours | [5] |
| Yield | Not explicitly stated | [5] |
Step 1b: Proposed Synthesis of this compound by Bromination
Proposed Reaction:
Proposed Procedure:
-
Dissolve 6-aminopyridine-3-sulfonic acid (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture would be worked up by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction and purification, likely involving recrystallization due to the polar nature of the product.
Route 2: Bromination followed by Sulfonation
Step 2a: Synthesis of 2-Amino-5-bromopyridine from 2-Aminopyridine
Several methods are reported for this transformation. A high-yield method using N-Bromosuccinimide (NBS) is presented here, adapted from Li et al.[8]
Reaction:
Materials:
-
2-Aminopyridine (5.3 mmol)
-
N-Bromosuccinimide (NBS) (5.6 mmol)
-
Acetone (5 mL)
-
90% Ethanol
Procedure:
-
A mixture of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL) is cooled to 10°C.
-
NBS (1.0 g, 5.6 mmol) is added dropwise over 0.5 hours, maintaining the temperature at 10°C.
-
The mixture is stirred for an additional 0.5 hours.
-
The solvent is removed by evaporation under vacuum.
-
The residue is recrystallized from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.[8]
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio | 1 eq. 2-Aminopyridine : 1.06 eq. NBS | [8] |
| Temperature | 10°C | [8] |
| Reaction Time | 1 hour | [8] |
| Yield | 95.0% | [8] |
| Purity | 97.0% | [8] |
Alternative Step 2a: Synthesis of 2-Amino-3-bromopyridine from 2-Aminopyridine
This protocol is based on a patent by an undisclosed author.[9]
Reaction:
Procedure:
-
Dissolve 2-aminopyridine in an organic solvent and stir at 0°C.
-
Add half of the total liquid bromine.
-
Warm the mixture to 10-20°C and add acetic acid dropwise.
-
Cool the mixture to below 0°C and add the remaining half of the liquid bromine.
-
Increase the temperature and allow the reaction to proceed for a specified time.
-
Adjust the pH to neutral with sodium hydroxide solution.
-
Extract the product with water and concentrate under vacuum to obtain 2-amino-3-bromopyridine.[9]
Step 2b: Proposed Synthesis of this compound by Sulfonation
A specific protocol for the sulfonation of 2-amino-5-bromopyridine is not explicitly detailed in the searched literature. However, a plausible method can be derived from general sulfonation procedures for aminopyridines, such as the sulfonation of 2-aminopyridine itself.[5] The amino group at the 2-position and the bromo group at the 5-position are both ortho, para-directing. The sulfonation is expected to occur at the 3-position, which is ortho to the strongly activating amino group.
Proposed Reaction:
Proposed Procedure:
-
Carefully add 2-amino-5-bromopyridine (1 equivalent) to fuming sulfuric acid (oleum) at a controlled temperature (e.g., 0-10°C).
-
Slowly heat the reaction mixture to a temperature typically in the range of 150-220°C.
-
Maintain the temperature and stir for several hours, monitoring the reaction progress.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated product would be collected by filtration, washed with cold water, and purified by recrystallization.
Logical Workflow for Synthesis
The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.
Conclusion
This technical guide outlines two viable synthetic pathways for the preparation of this compound from 2-aminopyridine. While detailed experimental procedures for the synthesis of key intermediates are provided, the final conversion steps are proposed based on established chemical principles and analogous reactions. Researchers and drug development professionals can use this guide as a foundational resource for the laboratory-scale synthesis of this versatile chemical building block. Further optimization of the proposed final steps will be necessary to achieve high yields and purity of the target compound.
References
- 1. This compound (247582-62-3) for sale [vulcanchem.com]
- 2. This compound | C5H5BrN2O3S | CID 1580618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 247582-62-3 [matrix-fine-chemicals.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijssst.info [ijssst.info]
- 9. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
The Enduring Challenge of Pyridine Sulfonation: A Journey from Brutal Beginnings to Precision Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonic acid functional group to the pyridine ring, a ubiquitous scaffold in pharmaceuticals and agrochemicals, has been a long-standing pursuit in synthetic chemistry. From its initial discovery under harsh, almost alchemical conditions, to modern methodologies that offer exquisite control over regioselectivity, the story of pyridine sulfonation is one of persistent innovation.[1] This technical guide delves into the core of this transformation, providing a historical overview, detailed experimental protocols for key methods, and a summary of the quantitative data that underscores the evolution of this critical reaction.
A Historical Perspective: Taming a Reluctant Ring
The inherent electron-deficient nature of the pyridine ring makes it notoriously resistant to electrophilic aromatic substitution, the classical pathway for sulfonation.[1] The nitrogen atom, being basic, readily protonates under the strongly acidic conditions required for sulfonation, further deactivating the ring towards electrophilic attack.[1]
The first documented success in this challenging endeavor was reported by O. Fischer in 1882.[1][2][3][4] His pioneering work, while groundbreaking, required brutal reaction conditions. Pyridine was heated with concentrated sulfuric acid in a sealed tube at a staggering 300-350°C for 24 hours.[1][2] This process afforded pyridine-3-sulfonic acid in a modest 50% yield.[1][2][4] The extreme conditions not only posed significant practical challenges but also limited the scope of the reaction to only the most robust substrates.[1]
A significant breakthrough came in 1943 when S. M. McElvain and his colleagues discovered that the addition of a catalytic amount of mercuric sulfate could dramatically improve the reaction.[1][2] This innovation allowed the reaction temperature to be lowered to a more manageable 225-230°C while simultaneously increasing the yield of pyridine-3-sulfonic acid to around 70%.[1][2][5][6][7] The use of a mercury catalyst became the standard for decades, though the toxicity of mercury and the harsh reaction conditions still presented considerable drawbacks.[1]
These early methods exclusively yielded the 3-substituted isomer.[1] The mechanism of electrophilic sulfonation on the pyridine ring dictates this regioselectivity. Attack at the 3-position leads to a more stable carbocation intermediate compared to attack at the 2- or 4-positions, where the positive charge would be destabilizingly close to the electronegative nitrogen atom.[1][8]
The Modern Era: Pathways to Precision and Milder Conditions
The demand for precisely functionalized pyridine derivatives, particularly in drug discovery, has driven the development of more sophisticated and milder sulfonation methods.[1] These modern approaches often circumvent the challenges of direct electrophilic substitution.
Indirect Sulfonation via Pyridine-N-Oxide
One effective strategy involves the use of a pyridine-N-oxide intermediate. The N-oxide is more susceptible to electrophilic attack than pyridine itself.[1] This multi-step approach involves:
-
Oxidation: Conversion of a substituted pyridine (e.g., 3-chloropyridine) to its corresponding N-oxide.[2]
-
Sulfonation: Reaction of the N-oxide with a sulfonating agent, such as sodium bisulfite, at a more moderate temperature (e.g., 145°C).[1][2][9]
-
Reduction: Catalytic reduction of the N-oxide, typically with Raney nickel and hydrogen, to yield the desired pyridine sulfonic acid.[2][3][9]
This pathway not only avoids the extremely high temperatures and pressures of early methods but also provides a route to heavy-metal-free pyridine-3-sulfonic acid.[2][3]
Advanced C-H Functionalization Strategies
More recent innovations have focused on novel activation strategies that offer unprecedented regiocontrol.
-
Ruthenium-Catalyzed Meta Sulfonation: A catalytic method for the meta sulfonation of 2-phenylpyridines has been developed using (arene)ruthenium(II) complexes. The 2-pyridyl group acts as a directing group, facilitating the formation of a stable Ru-Caryl σ bond that induces a strong para-directing effect, leading to sulfonation at the position meta to the chelating group.[10]
-
Electrochemical Meta-Sulfonylation: A complementary electrochemical approach allows for the meta-sulfonylation of pyridines using nucleophilic sulfinates.[11][12] This method proceeds through a redox-neutral dearomatization-rearomatization strategy, offering exclusive regiocontrol and broad substrate compatibility.[11][12]
-
Activation with Triflic Anhydride: In a departure from classical electrophilic substitution, recent methodologies have focused on activating the pyridine ring towards nucleophilic attack. One such approach involves the initial activation of pyridine with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt, allowing for selective introduction of a sulfonyl group at the C4-position.[1]
Quantitative Data Summary
The evolution of pyridine sulfonation methods is clearly reflected in the changing reaction parameters and improved yields over time.
| Method | Year | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Catalyst |
| Fischer Method | 1882 | Pyridine, conc. H₂SO₄ | 300-350 | 24 | Pyridine-3-sulfonic acid | 50 | None |
| McElvain et al. | 1943 | Pyridine, Fuming H₂SO₄ | 225-230 | 12-14 | Pyridine-3-sulfonic acid | ~70 | HgSO₄ |
| Indirect (N-Oxide) | - | 3-Chloro-pyridine-N-oxide, NaHSO₃ | 145 | 17 | Pyridine-3-sulfonic acid | 77-80 | None (reduction step uses Raney Ni) |
| Electrochemical | Recent | Pyridines, Sodium Sulfinates | Room Temp. | 1.5 | meta-Sulfonated Pyridines | Moderate to Good | None |
Experimental Protocols
Mercury-Catalyzed Sulfonation of Pyridine (Adapted from historical accounts)[1][13][14]
Materials:
-
Pyridine
-
Fuming sulfuric acid (oleum)
-
Mercury(II) sulfate (HgSO₄)
-
Ethanol
-
Ice
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Carefully charge the flask with 750 parts by weight of fuming sulfuric acid (oleum). Begin stirring and cool the flask in an ice bath.[13]
-
Slowly add 250 parts by weight of pyridine dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 75°C.[13][14]
-
After the addition of pyridine is complete, add a catalytic amount of mercury(II) sulfate.[1][13]
-
Sulfonation: Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.[13] Periodical additions of small amounts of oleum and catalyst during the heating phase have been reported to improve yields.[14]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.[13]
-
Under cooling, cautiously pour the reaction mixture into ethanol or onto crushed ice. This will cause the product to precipitate.[1][13]
-
Cool the mixture further to ensure maximum precipitation of the crystals.
-
Purification: Collect the precipitated 3-pyridinesulfonic acid by filtration. The crude product can be purified by recrystallization from water or aqueous ethanol.[13]
Indirect Synthesis of Pyridine-3-sulfonic Acid via 3-Chloropyridine-N-Oxide[2][3][9]
Step A: Sulfonation of 3-Chloropyridine-N-oxide
Materials:
-
3-Chloropyridine-N-oxide
-
Sodium bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Dissolve sodium bisulfite (or sulfite) in water. For the bisulfite method, adjust the pH to 9-9.5 with sodium hydroxide.[1][9]
-
Add raw 3-chloro-pyridine-N-oxide to the solution.
-
Heat the mixture in an autoclave to 145°C for 17 hours. A pressure of 4 to 5 bars will develop.[3][9]
-
After cooling, the resulting solution contains pyridine-3-sulfonic acid-N-oxide and can be used directly in the next step.
Step B: Catalytic Reduction of Pyridine-3-sulfonic acid-N-oxide
Materials:
-
Solution from Step A
-
Sodium hydroxide (NaOH)
-
Raney nickel
-
Hydrogen gas
Procedure:
-
Adjust the solution from Step A to be alkaline with sodium hydroxide.[9]
-
In a nitrogen atmosphere, add Raney nickel catalyst to the suspension.[9]
-
Transfer the suspension to an autoclave. Heat to 100-110°C.[9]
-
Pressurize the autoclave with hydrogen gas (approx. 7 bars) and maintain hydrogenation for 16 hours.[3][9]
-
After cooling and venting, filter off the catalyst.[9]
-
The pyridine-3-sulfonic acid can be isolated from the filtrate by acidification and crystallization, followed by purification via recrystallization from water/ethanol.[2]
Visualizations
Caption: Mechanism of direct electrophilic sulfonation of pyridine.
Caption: Workflow for the indirect synthesis of pyridine-3-sulfonic acid.
Caption: Logical evolution of pyridine sulfonation methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 3. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 4. EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Question. Propose a mechanism for the sulfonation of pyridine, and point .. [askfilo.com]
- 9. prepchem.com [prepchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: The Emerging Role of 6-Amino-5-bromopyridine-3-sulfonic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-bromopyridine-3-sulfonic acid is a highly functionalized heterocyclic compound that is gaining recognition as a versatile starting material in the synthesis of novel therapeutic agents. Its unique trifunctional nature, featuring an amino group, a bromine atom, and a sulfonic acid moiety on a pyridine scaffold, offers a rich platform for chemical modifications and the construction of complex molecular architectures. This document provides an overview of its potential applications, particularly in the development of kinase inhibitors, and outlines general synthetic strategies and protocols.
The pyridine ring is a common motif in a vast array of FDA-approved drugs, and its derivatives are central to the development of treatments for cancer and inflammatory conditions. The strategic placement of the amino and bromo substituents on the this compound backbone allows for a diverse range of chemical transformations. The amino group can be readily acylated, alkylated, or utilized in coupling reactions, while the bromine atom serves as a key handle for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups. Furthermore, the sulfonic acid group can be converted into a sulfonyl chloride, a highly reactive intermediate for the synthesis of sulfonamides, a well-established pharmacophore in numerous drug classes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.[1]
| Property | Value |
| CAS Number | 247582-62-3 |
| Molecular Formula | C₅H₅BrN₂O₃S |
| Molecular Weight | 253.08 g/mol |
| Appearance | Off-White to Tan Solid |
| Melting Point | >250 °C |
| Solubility | Sparingly soluble in DMSO and Water |
Application in Kinase Inhibitor Synthesis
While specific, publicly available examples of marketed drugs synthesized directly from this compound are limited, its structural motifs are highly relevant to the design of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the enzyme. The versatile chemistry of this compound makes it an attractive starting point for the synthesis of such compounds.
A general workflow for the utilization of this compound in the synthesis of kinase inhibitors is outlined below.
Experimental Protocols
The following are generalized experimental protocols for key transformations involving this compound. These should be adapted and optimized for specific substrates and reaction scales.
Protocol 1: Conversion of this compound to 6-Amino-5-bromopyridine-3-sulfonyl chloride
This protocol describes the activation of the sulfonic acid group to a more reactive sulfonyl chloride, a crucial step for the synthesis of sulfonamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2-3 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 6-Amino-5-bromopyridine-3-sulfonyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of a Sulfonamide Derivative
This protocol outlines the reaction of the sulfonyl chloride with an amine to form a sulfonamide.
Materials:
-
Crude 6-Amino-5-bromopyridine-3-sulfonyl chloride from Protocol 1
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or another suitable base (2-3 eq)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude 6-Amino-5-bromopyridine-3-sulfonyl chloride in anhydrous DCM.
-
To this solution, add the desired amine followed by the dropwise addition of triethylamine at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of the bromo-substituted pyridine with a boronic acid to introduce aryl or heteroaryl diversity.
Materials:
-
6-Amino-5-(substituted)-pyridine-3-sulfonamide derivative (from Protocol 2)
-
Aryl- or heteroaryl-boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, DME)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine the 6-Amino-5-(substituted)-pyridine-3-sulfonamide derivative (1.0 eq), the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final coupled product.
Illustrative Signaling Pathway: PI3K/Akt/mTOR
While a specific drug derived from this compound targeting this pathway is not yet established, the structural features of its potential derivatives make the PI3K/Akt/mTOR pathway a plausible target. This pathway is a key regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer.
Conclusion
This compound represents a promising and highly versatile building block for the synthesis of novel, biologically active compounds. Its trifunctional nature allows for the systematic and diverse elaboration of the pyridine core, making it a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The protocols outlined herein provide a general framework for the chemical manipulation of this compound, with a particular focus on its potential application in the development of kinase inhibitors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of bromopyridine derivatives with various arylboronic acids. This reaction is a fundamental and widely utilized transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures. These structural motifs are prevalent in a vast array of medicinally important compounds and functional materials.[1][2][3][4][5]
The Suzuki-Miyaura coupling is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[1][6] However, the electronic properties of the pyridine ring and the presence of various substituents can influence reactivity. For instance, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[1][7] Therefore, careful optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields of the desired coupled products.[1][3]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative experimental data for the Suzuki-Miyaura coupling of various bromopyridine derivatives with arylboronic acids, providing an indication of expected yields under different conditions.
Table 1: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine Analog with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 92 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 88 |
| 4 | 3-Fluorophenylboronic acid | 5-(3-fluorophenyl)-2-methylpyridin-3-amine | 90 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(trifluoromethyl)phenyl)-2-methylpyridin-3-amine | 85 |
Reaction conditions: 5-bromo-2-methylpyridin-3-amine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₃PO₄ (2.0 eq), 1,4-dioxane/H₂O (4:1), 80-90 °C, 12-24 h.[1]
Table 2: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 88 |
| 4 | 3-Chlorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 82 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 |
Data compiled from representative procedures. Conditions may vary.
Table 3: Optimization of Suzuki-Miyaura Coupling for 3-Bromopyridine [8]
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂/PPh₃ | Na₂CO₃ | EtOH/H₂O | 75 |
| 2 | Pd(OAc)₂/PPh₃ | K₂CO₃ | EtOH/H₂O | 82 |
| 3 | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | EtOH/H₂O | 85 |
| 4 | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 78 |
Reaction with potassium phenyltrifluoroborate.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyridine derivative with an arylboronic acid.[1][2][9][10] Optimization of specific parameters may be required for different substrates.
Materials:
-
Bromopyridine derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)[11]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.02-0.05 eq)[1][2]
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene/water)[1][3]
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add the bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[1]
-
Add the palladium catalyst and ligand (if applicable).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[1][9]
-
Add the degassed solvent system via syringe. A common ratio is a 4:1 mixture of organic solvent to water.[1]
-
Stir the reaction mixture at a temperature ranging from 80-110 °C.[11]
-
Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Reactions are typically complete within 8-24 hours.[1][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1][3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][9]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.[9]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[1]
Materials:
-
Bromopyridine derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)[1]
-
Palladium catalyst and ligand
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)[1]
-
Microwave-safe solvent (e.g., 1,4-dioxane/water, DMF, ethanol/water)[1]
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the bromopyridine derivative (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[1]
-
Add the palladium catalyst and ligand.
-
Add the chosen solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1] Optimal conditions should be determined for each specific substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.[1]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Sulfonation of 2-Aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the sulfonation of 2-aminopyridine derivatives. The information is intended to guide researchers in the synthesis of sulfonated aminopyridine compounds, which are valuable intermediates in pharmaceutical and materials science.
Introduction
The sulfonation of 2-aminopyridine derivatives is a key electrophilic aromatic substitution reaction. The electron-donating amino group activates the pyridine ring, directing the incoming sulfo group primarily to the 5-position. However, reaction conditions can be harsh and require careful control to achieve desired regioselectivity and yields while minimizing side reactions. This document outlines established methods using common sulfonating agents such as fuming sulfuric acid (oleum) and chlorosulfonic acid.
Reaction Mechanism and Regioselectivity
The sulfonation of 2-aminopyridine proceeds via an electrophilic aromatic substitution mechanism. The electrophile, sulfur trioxide (SO₃), is generated in situ from oleum or chlorosulfonic acid. The amino group at the 2-position directs the electrophilic attack to the electron-rich positions of the pyridine ring. Due to steric hindrance and electronic effects, the sulfonation of 2-aminopyridine preferentially occurs at the 5-position.
Under strongly acidic conditions, the amino group is protonated, which deactivates the ring towards electrophilic attack. This necessitates the use of strong sulfonating agents and often elevated temperatures to drive the reaction to completion.
Experimental Protocols
Protocol 1: Sulfonation of 2-Aminopyridine using Fuming Sulfuric Acid (Oleum)
This protocol describes the synthesis of 2-aminopyridine-5-sulfonic acid.[1][2]
Materials:
-
2-Aminopyridine
-
Fuming sulfuric acid (oleum)
-
Ice
-
Cold industrial methylated spirit (IMS) or ethanol
Procedure:
-
In a well-ventilated fume hood, carefully add 2-aminopyridine (80 g, 0.85 mol) in batches over 30 minutes to fuming sulfuric acid (320 g) in a suitable reaction vessel.
-
Heat the resulting mixture to 140°C and maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto ice (200 g) with continuous stirring in an ice/salt bath. Continue stirring for 2 hours.
-
The resulting suspension is filtered to separate the solid product.
-
Wash the collected solids sequentially with ice-cold water (200 mL) and cold industrial methylated spirit (200 mL).
-
Dry the solid product to obtain 2-aminopyridine-5-sulfonic acid.
Protocol 2: General Procedure for Sulfonation of Aminopyridines using Chlorosulfonic Acid
This protocol is adapted from methods for sulfonating 4-aminopyridine and can be optimized for 2-aminopyridine derivatives.[3]
Materials:
-
2-Aminopyridine derivative
-
Anhydrous aprotic solvent (e.g., dichloromethane - DCM)
-
Chlorosulfonic acid
-
Ice
-
Base for quenching (e.g., triethylamine or sodium bicarbonate solution)
Procedure:
-
In a fume hood, dissolve the 2-aminopyridine derivative in an anhydrous aprotic solvent in a three-neck flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add chlorosulfonic acid dropwise to the cooled solution via the dropping funnel with vigorous stirring. Caution: This reaction is exothermic; maintain the temperature at 0°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly and carefully quench the reaction by pouring it into a stirred mixture of ice and a suitable base to neutralize the excess acid.
-
The product can be isolated by extraction or filtration, depending on its solubility characteristics. Further purification may be achieved by recrystallization.
Data Presentation
Table 1: Reaction Conditions for the Sulfonation of 2-Aminopyridine
| Parameter | Method 1: Fuming Sulfuric Acid[1][2] |
| Starting Material | 2-Aminopyridine |
| Sulfonating Agent | Fuming sulfuric acid (oleum) |
| Solvent | Fuming sulfuric acid (acts as reagent and solvent) |
| Temperature | 140°C |
| Reaction Time | 4 hours |
| Work-up | Quenching on ice, filtration, washing with cold water and IMS |
| Product | 2-Aminopyridine-5-sulfonic acid |
Table 2: General Reaction Conditions for the Sulfonation of Aminopyridines with Chlorosulfonic Acid
| Parameter | Method 2: Chlorosulfonic Acid[3] |
| Starting Material | Aminopyridine derivative |
| Sulfonating Agent | Chlorosulfonic acid |
| Solvent | Anhydrous aprotic solvent (e.g., DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | Several hours (requires monitoring) |
| Work-up | Quenching with ice/base, extraction/filtration |
| Product | Sulfonated aminopyridine derivative |
Mandatory Visualizations
Caption: General mechanism for the sulfonation of 2-aminopyridine.
Caption: Experimental workflow for sulfonation using oleum.
Caption: Decision tree for selecting sulfonation conditions.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various medicinally important heterocyclic compounds. The methodologies highlighted herein leverage modern synthetic techniques, including microwave-assisted synthesis and multicomponent reactions, to afford high yields and operational simplicity.
Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
Introduction:
1,2,4-triazoles are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of these scaffolds, significantly reducing reaction times and improving yields compared to conventional heating methods.[1][2][3]
Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
This protocol is adapted from a microwave-assisted, one-pot synthesis.[3]
Workflow:
Caption: General workflow for the microwave-assisted synthesis of 1,2,4-triazoles.
Materials:
-
Substituted amide
-
Hydrazine hydrate or substituted hydrazine
-
Appropriate solvent (e.g., n-butanol) or solvent-free conditions
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine the amide (1.0 mmol), hydrazine (1.2 mmol), and solvent (3 mL), if applicable.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 150 °C) for a designated time (e.g., 5-30 minutes).[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified by filtration and recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,2,4-triazole derivative.
Quantitative Data Summary:
| Entry | Amide Derivative | Hydrazine | Conditions | Time (min) | Yield (%) | Reference |
| 1 | N-Benzoylbenzamide | Hydrazine hydrate | 150 °C, Solvent-free | 5 | 92 | [3] |
| 2 | N-(4-Chlorobenzoyl)benzamide | Hydrazine hydrate | 150 °C, Solvent-free | 7 | 88 | [3] |
| 3 | N-(4-Methylbenzoyl)benzamide | Phenylhydrazine | 160 °C, n-Butanol | 10 | 85 | [3] |
| 4 | N-Acetyl-4-nitrobenzamide | Hydrazine hydrate | 140 °C, Solvent-free | 8 | 95 | [3] |
Multicomponent Synthesis of Pyrano[2,3-c]pyrazole Derivatives
Introduction:
Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have attracted significant attention due to their diverse biological activities, including antimicrobial and anticancer properties.[4][5] Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of these complex molecules in a single step from simple starting materials.[6][7]
Experimental Protocol: General Procedure for the Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol is based on a catalyst-free, multicomponent reaction.[7]
Workflow:
Caption: Workflow for the one-pot synthesis of pyrano[2,3-c]pyrazoles.
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL) is prepared.
-
The reaction mixture is stirred at room temperature for a specified time or refluxed until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The collected solid is washed with cold ethanol and dried to afford the pure pyrano[2,3-c]pyrazole derivative.
Quantitative Data Summary:
| Entry | Aromatic Aldehyde | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | None | Ethanol, Reflux | 2 | 95 | [7] |
| 2 | 4-Chlorobenzaldehyde | None | Ethanol, Reflux | 2.5 | 92 | [7] |
| 3 | 4-Methoxybenzaldehyde | None | Ethanol, Reflux | 1.5 | 96 | [7] |
| 4 | 4-Nitrobenzaldehyde | SnCl₂ | Microwave, 80 °C | 0.4 | 88 | [5] |
Ultrasound-Assisted Synthesis of Benzothiazole Derivatives
Introduction:
Benzothiazoles are a vital class of sulfur- and nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications, including antimicrobial and anticancer activities.[8] The use of ultrasound irradiation in their synthesis provides a green and efficient alternative to conventional methods, often leading to shorter reaction times and higher yields under milder conditions.[9][10][11]
Experimental Protocol: General Procedure for the Ultrasound-Assisted Synthesis of 2-Substituted Benzothiazoles
This protocol describes a solvent-free, ultrasound-assisted condensation.[10]
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde
-
Ultrasonic probe or bath
Procedure:
-
In a reaction vessel, add 2-aminothiophenol (3.0 mmol) and the corresponding aldehyde (3.0 mmol).
-
Irradiate the mixture with an ultrasonic probe at a specified power (e.g., 51 W) or in an ultrasonic bath for 20 minutes at room temperature.[10]
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the crude product is purified by column chromatography on silica gel to give the pure 2-substituted benzothiazole.
Quantitative Data Summary:
| Entry | Aldehyde | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ultrasound Probe, 51 W, RT | 20 | 83 | [10] |
| 2 | 4-Chlorobenzaldehyde | Ultrasound Probe, 51 W, RT | 20 | 78 | [10] |
| 3 | 4-Methoxybenzaldehyde | Ultrasound Probe, 51 W, RT | 20 | 81 | [10] |
| 4 | 2-Nitrobenzaldehyde | Ultrasound Bath, RT | 30 | 75 | [9] |
Signaling Pathway Application
Conceptual Signaling Pathway Inhibition:
Many synthesized heterocyclic compounds are investigated as potential inhibitors of specific enzymes or receptors within cellular signaling pathways implicated in diseases like cancer. For example, a common target is the kinase signaling cascade.
Caption: Potential mechanism of action for a heterocyclic compound as a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has seen widespread adoption in the pharmaceutical industry due to its broad substrate scope and tolerance of various functional groups.[1] The synthesis of N-substituted pyridin-3,6-diamines, the products of the Buchwald-Hartwig amination of 6-bromopyridin-3-amine, is of particular interest as this structural motif is a key component in a wide range of biologically active compounds, including kinase inhibitors.[2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-bromopyridin-3-amine, a critical intermediate in the synthesis of various pharmaceutical agents.[1]
Reaction Principle
The Buchwald-Hartwig amination of 6-bromopyridin-3-amine involves the reaction of the carbon-bromine bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted pyridin-3,6-diamine and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.[1]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 6-bromopyridin-3-amine with arylamines and alkylamines. While specific yield data for a wide range of amines with this particular substrate is limited in the literature, the conditions provided are based on established protocols and can serve as a robust starting point for reaction optimization.[1][3] Yields are expected to be good to excellent based on analogous reactions with similar bromopyridine substrates.
Table 1: Reaction Conditions for the Amination of 6-Bromopyridin-3-amine with Arylamines [1]
| Parameter | Condition |
| Substrate | 6-Bromopyridin-3-amine |
| Coupling Partner | Arylamine (e.g., aniline, substituted anilines) |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |
| Base | NaOtBu (Sodium tert-butoxide) |
| Solvent | Anhydrous Toluene |
| Temperature | 100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Reaction Conditions for the Amination of 6-Bromopyridin-3-amine with Alkylamines and Heterocyclic Amines
| Parameter | Condition |
| Substrate | 6-Bromopyridin-3-amine |
| Coupling Partner | Alkylamine (e.g., primary or secondary alkylamines) or Heterocyclic Amine (e.g., morpholine, piperidine) |
| Palladium Precursor | Pd(OAc)₂ (Palladium(II) Acetate) |
| Ligand | BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) |
| Base | LiHMDS (Lithium bis(trimethylsilyl)amide) or NaOtBu (Sodium tert-butoxide) |
| Solvent | Anhydrous THF (Tetrahydrofuran) or Dioxane |
| Temperature | 65-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
The following are general protocols for performing a Buchwald-Hartwig amination with 6-bromopyridin-3-amine. These should be adapted and optimized for the specific amine coupling partner. All reactions should be performed under an inert atmosphere using anhydrous solvents.
Protocol 1: Amination with an Arylamine
Materials:
-
6-Bromopyridin-3-amine (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-bromopyridin-3-amine, Pd₂(dba)₃, XPhos, and NaOtBu.[1]
-
Evacuate and backfill the flask with the inert gas three times.[1]
-
Add anhydrous toluene via syringe.[1]
-
Add the arylamine via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.[1]
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.[1]
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Protocol 2: Amination with an Alkylamine or Heterocyclic Amine
Materials:
-
6-Bromopyridin-3-amine (1.0 equiv)
-
Alkylamine or Heterocyclic Amine (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BrettPhos (3 mol%)
-
LiHMDS (2.5 equiv) or NaOtBu (1.5 equiv)
-
Anhydrous THF or Dioxane (to achieve a concentration of 0.1 M of the limiting reagent)
-
Sealed reaction vessel (e.g., microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add 6-bromopyridin-3-amine, Pd(OAc)₂, BrettPhos, and the base to a dry sealed reaction vessel equipped with a stir bar.
-
Add the anhydrous solvent.
-
Add the alkylamine or heterocyclic amine.
-
Seal the vessel and remove it from the glovebox (if applicable).
-
Heat the reaction mixture to 65-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully unseal the vessel and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: The PI3K/Akt/mTOR pathway, a target for kinase inhibitors.
References
The Synthesis of Novel Azo Dyes Utilizing 6-Amino-5-bromopyridine-3-sulfonic Acid: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-bromopyridine-3-sulfonic acid is a heterocyclic aromatic amine containing sulfonic acid and bromo substituents, making it a potential candidate as a diazo component in the synthesis of novel azo dyes. The presence of the sulfonic acid group is expected to enhance the water solubility of the resulting dyes, a desirable characteristic for many applications, including textile dyeing and as biological stains. The bromine atom offers a site for further functionalization, potentially allowing for the synthesis of a diverse library of dyes with varied properties. This document provides a generalized protocol for the synthesis of azo dyes using this compound, based on established principles of azo dye chemistry.
Note: Extensive literature searches did not yield specific examples of dyes synthesized from this compound with detailed experimental data. Therefore, the following protocols and data are presented as a generalized guide and a template for experimentation.
General Synthesis Pathway
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: The primary amino group of this compound is converted into a diazonium salt using nitrous acid (HNO₂) at low temperatures.
-
Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component, typically an electron-rich aromatic compound such as a phenol, naphthol, or aromatic amine, to form the azo dye.
Experimental Protocols
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
Dissolve a specific molar equivalent of this compound in a minimal amount of distilled water and concentrated hydrochloric acid in a beaker.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound while maintaining the temperature between 0-5 °C.
-
Continue stirring the mixture for 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the coupling reaction.
Protocol 2: Azo Coupling with a Naphthol Derivative (Illustrative Example)
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (or other suitable coupling component)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl) (for salting out, if necessary)
-
Distilled water
-
Ice
Procedure:
-
Dissolve a molar equivalent of the coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cooled coupling component solution with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye should form.
-
The pH of the reaction mixture can be adjusted to optimize the coupling reaction, typically in the alkaline range for coupling with phenols and naphthols.
-
The precipitated dye can be isolated by filtration. If the dye is water-soluble, it can be precipitated by adding sodium chloride ("salting out").
-
Wash the isolated dye with a small amount of cold water to remove any unreacted starting materials and salts.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following table presents a hypothetical summary of quantitative data for a series of dyes synthesized from this compound and various coupling components. This table is for illustrative purposes to guide data presentation in an experimental setting.
| Dye ID | Coupling Component | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) |
| Dye-1 | 2-Naphthol | 485 | 25,000 | 4 | 3 |
| Dye-2 | Phenol | 420 | 18,000 | 3 | 3 |
| Dye-3 | N,N-Dimethylaniline | 520 | 35,000 | 5 | 4 |
| Dye-4 | H-Acid | 550 | 45,000 | 6 | 5 |
Visualizations
The following diagrams illustrate the generalized workflow for the synthesis of azo dyes using this compound.
Caption: Generalized workflow for the synthesis of an azo dye.
Caption: Factors influencing the final properties of the synthesized azo dye.
Conclusion
6-Amino-5-bromopyridine-3-sulfonic Acid: Exploring its Untapped Potential as a Biochemical Probe
Introduction
6-Amino-5-bromopyridine-3-sulfonic acid is a substituted pyridine derivative with the molecular formula C₅H₅BrN₂O₃S. Its structure, featuring an amino group, a bromine atom, and a sulfonic acid moiety on a pyridine ring, suggests its potential for diverse interactions with biological macromolecules. While specific applications of this compound as a biochemical probe are not yet extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This has led to investigations into its potential to modulate enzyme activity and other cellular processes. This document aims to provide a theoretical framework and potential starting points for researchers interested in exploring the utility of this compound as a biochemical probe.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing and interpreting experiments.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂O₃S | [1][2] |
| Molecular Weight | 253.08 g/mol | [1] |
| CAS Number | 247582-62-3 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | >250 °C | [1] |
| Polar Surface Area | 101.66 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
Potential Applications as a Biochemical Probe
Based on the structure of this compound and the known biological activities of related aminopyridine and pyridine sulfonic acid derivatives, several potential applications as a biochemical probe can be hypothesized. It is important to note that these are proposed applications that require experimental validation.
Kinase Inhibition Assays
Rationale: The aminopyridine scaffold is a common feature in many kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase domain. The sulfonic acid group may confer selectivity or improve solubility, while the bromine atom can be a site for further chemical modification to enhance potency and selectivity.
Hypothetical Signaling Pathway:
References
Application Notes and Protocols: Synthesis of Novel Pyridine Derivatives from 5-Bromo-2-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methylpyridin-3-amine is a versatile starting material for the synthesis of a diverse range of novel pyridine derivatives. Its structure incorporates a bromine atom, which is amenable to various palladium-catalyzed cross-coupling reactions, and an amino group that can be utilized for further functionalization. This strategic arrangement of functional groups makes it a valuable building block in medicinal chemistry for the generation of compound libraries for drug discovery and lead optimization. The resulting substituted pyridine scaffolds are prevalent in many biologically active compounds.
This document provides detailed protocols for the synthesis of novel 5-aryl-2-methylpyridin-3-amine derivatives via the Suzuki-Miyaura cross-coupling reaction. Additionally, a general protocol for the Buchwald-Hartwig amination is presented as a potential route to N-aryl derivatives, based on established methodologies for similar substrates.
Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds. The reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst and a base provides a straightforward route to a variety of 5-aryl substituted pyridine derivatives. The yields of several synthesized compounds are summarized in the table below.[1][2]
| Entry | Arylboronic Acid | Product | Yield (%) | Melting Point (°C) |
| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 85 | 225 |
| 2 | 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 82 | 212 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 | 232 |
| 4 | 4-Iodophenylboronic acid | 5-(4-Iodophenyl)-2-methylpyridin-3-amine | Not Specified | 258 |
| 5 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 | Not Specified |
| 6 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 80 | Not Specified |
| 7 | 3,5-Difluorophenylboronic acid | 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | Not Specified | 208 |
| 8 | 3-Chloro-4-fluorophenylboronic acid | 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | Not Specified | 240 |
| 9 | 4-(Trifluoromethyl)phenylboronic acid | 2-Methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-amine | Not Specified | 226 |
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-2-methylpyridin-3-amines via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[1]
Materials:
-
5-bromo-2-methylpyridin-3-amine
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)
-
Potassium phosphate (K₃PO₄) (2.2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the corresponding arylboronic acid (1.1 equivalents), potassium phosphate (2.2 equivalents), and water.
-
Heat the reaction mixture to 85-95 °C and stir vigorously for 15-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and dilute the filtrate with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methylpyridin-3-amine derivative.
Protocol 2: Synthesis of N-[5-Aryl-2-methylpyridin-3-yl]acetamides
To circumvent potential issues with the primary amine group in the Suzuki coupling, an alternative two-step procedure can be employed involving the protection of the amine as an acetamide, followed by the coupling reaction.[1]
Step 2a: Synthesis of N-(5-bromo-2-methylpyridin-3-yl)acetamide
Materials:
-
5-bromo-2-methylpyridin-3-amine
-
Acetic anhydride
-
Acetonitrile
-
Sulfuric acid (96%, catalytic amount)
Procedure:
-
Under a nitrogen atmosphere, dissolve 5-bromo-2-methylpyridin-3-amine in acetonitrile.
-
Add acetic anhydride and a few drops of concentrated sulfuric acid.
-
Stir the mixture at 60 °C for 30 minutes, monitoring the reaction by TLC.
-
Evaporate the solvent and cool the residue to room temperature.
-
Add water dropwise to precipitate the product.
-
Stir the mixture for approximately one hour at room temperature.
-
Filter the precipitate, wash with water, and dry to obtain N-(5-bromo-2-methylpyridin-3-yl)acetamide.
Step 2b: Suzuki-Miyaura Coupling of N-(5-bromo-2-methylpyridin-3-yl)acetamide
Procedure:
-
Follow the general procedure outlined in Protocol 1, using N-(5-bromo-2-methylpyridin-3-yl)acetamide as the starting material.
-
The resulting products will be the N-acetylated derivatives of the 5-aryl-2-methylpyridin-3-amines.
Protocol 3: General Protocol for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] While a specific protocol for 5-bromo-2-methylpyridin-3-amine is not detailed in the provided literature, this general procedure for analogous substrates can be adapted.[4][5]
Materials:
-
5-bromo-2-methylpyridin-3-amine
-
Primary or secondary amine (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol %) or Pd₂(dba)₃ (1-2 mol%)
-
Phosphine ligand (e.g., SPhos, Xantphos) (4 mol %)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine palladium(II) acetate, the phosphine ligand, and the base.
-
Add anhydrous toluene or 1,4-dioxane.
-
Add 5-bromo-2-methylpyridin-3-amine and the desired amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-5-bromopyridine-3-sulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges and improve yields in the synthesis of 6-Amino-5-bromopyridine-3-sulfonic acid (CAS: 247582-62-3).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main potential synthetic approaches.[1] The first involves the direct sulfonation of 2-amino-5-bromopyridine at the 3-position. The second route involves the initial sulfonation of a 2-aminopyridine derivative, followed by selective bromination at the 5-position.[1] The choice of route often depends on the availability of starting materials and the desired control over regioselectivity.
Q2: Which factors are most critical for maximizing the yield of the final product?
A2: Several factors can significantly impact the reaction yield. These include:
-
Reaction Temperature: Temperature control is crucial as it influences reaction rate and the formation of side products like isomers or degradation products.[2][3]
-
Concentration of Sulfonating/Brominating Agent: Using an insufficient amount of the agent can lead to an incomplete reaction, while a large excess can promote the formation of di-substituted byproducts.[2][3]
-
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure completion, which can be determined by monitoring its progress.[2]
-
Moisture Control: Sulfonating agents like oleum are highly reactive with water. Ensuring anhydrous conditions is essential to prevent decomposition of the reagent.[3]
Q3: How can the progress of the synthesis be monitored effectively?
A3: Periodically analyzing small, carefully quenched aliquots of the reaction mixture is key to determining the optimal reaction time.[2] Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the starting material, desired product, and any byproducts, providing a clear picture of the reaction's progress.[2]
-
Thin-Layer Chromatography (TLC): A faster, more qualitative method for tracking the consumption of the starting material and the appearance of the product.[2]
Q4: What are the most common impurities or side products encountered in this synthesis?
A4: The formation of unwanted byproducts can significantly reduce the yield and complicate purification. Common side products include:
-
Di-sulfonated or Di-brominated Products: These can arise if the concentration of the sulfonating or brominating agent is too high or if the reaction temperature is excessive.[3]
-
Positional Isomers: Depending on reaction conditions, substitution may occur at other positions on the pyridine ring.[3]
-
N-Sulfonation: The amino group can react with the sulfonating agent, forming an N-sulfonated byproduct.[4]
-
Degradation Products: Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the starting material or the final product.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate concentration of the sulfonating/brominating agent.[2][3] | Optimize Reaction Parameters: Incrementally increase the reaction time or temperature, while carefully monitoring for degradation. Ensure an adequate excess of the sulfonating or brominating agent is used to drive the reaction to completion.[2][3] |
| Moisture Contamination: The sulfonating agent (e.g., oleum) has been deactivated by water.[3] | Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use a fresh, unopened container of the sulfonating agent and conduct the reaction under an inert atmosphere (e.g., nitrogen).[3] | |
| Product Loss During Workup: The product may be lost during isolation and purification steps.[2] | Optimize Purification: Carefully control the pH during precipitation to maximize recovery. For recrystallization, select an appropriate solvent system and use minimal hot solvent to prevent loss.[5] | |
| Formation of Side Products | Di-substitution: High concentration of the reacting agent or elevated temperatures can lead to the formation of di-brominated or di-sulfonated products.[3] | Control Reagent Addition: Use a stoichiometric amount or only a slight excess of the sulfonating/brominating agent. Add the agent dropwise at a controlled, low temperature to minimize localized high concentrations.[3] |
| Degradation: The starting material or product is degrading under harsh acidic and/or high-temperature conditions.[3][4] | Use Milder Conditions: Avoid excessively high temperatures and prolonged reaction times. If heating is necessary, do so gradually and monitor for color changes that may indicate degradation.[3] | |
| Difficult Product Isolation | Fine Particle Size: The precipitated product consists of very fine particles, leading to slow and inefficient filtration.[4] | Control Crystallization: Optimize the cooling rate, agitation speed, and solvent choice during crystallization to promote the growth of larger, more easily filterable crystals.[4] |
| Poor Solubility: The product is difficult to dissolve for recrystallization. | Select Appropriate Solvent: Test a range of solvents or solvent mixtures. Recrystallization from a minimum amount of hot deionized water is often a good starting point for sulfonic acids.[5] |
Experimental Protocol: Sulfonation of 2-Amino-5-bromopyridine
This protocol describes a general method for the synthesis of this compound, adapted from procedures for similar aminopyridine sulfonations.
Materials:
-
2-Amino-5-bromopyridine
-
Fuming Sulfuric Acid (Oleum, 20%)
-
Crushed Ice
-
Deionized Water
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, carefully add 20% oleum.
-
Addition of Reactant: Cool the oleum in an ice bath. Slowly and portion-wise, add 2-amino-5-bromopyridine to the stirred oleum, ensuring the temperature does not rise excessively.
-
Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture in an oil bath to the desired temperature (e.g., 120-150°C). Maintain this temperature for several hours, monitoring the reaction by TLC or HPLC.[2]
-
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment.
-
Precipitation and Isolation: The product should precipitate out of the acidic aqueous solution. Allow the mixture to stand in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove residual acid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of boiling deionized water, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.[4]
Data Presentation
Table 1: Key Parameters for Synthesis Optimization
The following table outlines the critical reaction parameters and their typical ranges that should be optimized to improve the yield and purity of this compound.
| Parameter | Typical Range | Rationale for Optimization |
| Reaction Temperature | 120°C - 210°C | Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause degradation and side-product formation.[2][6] |
| Sulfonating Agent | Oleum, Conc. H₂SO₄ | Oleum is more reactive but can be more aggressive. The choice depends on the reactivity of the substrate.[2] |
| Molar Ratio (Agent:Substrate) | 3:1 to 5:1 | A sufficient excess is needed to drive the reaction to completion, but a large excess can increase the risk of di-sulfonation.[6] |
| Reaction Time | 4 - 24 hours | Must be optimized by monitoring the reaction to ensure full conversion of the starting material without degrading the product.[4] |
Visualizations
Caption: A logical workflow for troubleshooting low yield and purity issues.
References
Technical Support Center: Sulfonation of Pyridine Rings
Welcome to the technical support center for challenges related to the sulfonation of pyridine rings. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging but critical chemical transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Challenges
Q1: Why is the sulfonation of pyridine so much more difficult than the sulfonation of benzene?
A1: The difficulty arises from the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, which makes the entire aromatic ring electron-deficient. This deactivation makes the ring significantly less reactive towards electrophilic aromatic substitution (EAS), the standard mechanism for sulfonation.[1][2][3] Furthermore, under the strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid), the basic nitrogen atom is readily protonated. This forms a pyridinium cation, which further deactivates the ring, making an electrophilic attack even more challenging.[1][2]
Q2: My sulfonation reaction has a very low yield or is not working at all. What are the common causes?
A2: Low yields in pyridine sulfonation are a frequent issue. Several factors could be responsible:
-
Insufficiently Harsh Conditions: Classical sulfonation of pyridine requires extreme conditions. Early methods involved heating pyridine with concentrated sulfuric acid in a sealed tube at 300-350°C.[1] Modern protocols using oleum (fuming sulfuric acid) often require temperatures of 230-250°C for many hours.[1][4] Your reaction temperature or time may be insufficient.
-
Reagent Purity and Moisture: The primary sulfonating agent, sulfur trioxide (SO₃), is highly reactive and sensitive to moisture. Contamination can consume the reagent and inhibit the reaction. Ensure all glassware is thoroughly dried and reagents are of appropriate purity.
-
Catalyst Absence or Inefficiency: For sulfonation at lower temperatures (around 230°C), a catalyst like mercury(II) sulfate is often essential to achieve a reasonable yield.[1][4][5] Without it, the reaction may not proceed effectively.
-
Side Reactions: At the high temperatures required, pyridine can undergo charring or oxidation, reducing the yield of the desired product.[6]
Q3: How can I control the regioselectivity to favor the 3-position?
A3: Electrophilic attack on the pyridine ring preferentially occurs at the 3-position (meta-position). This is because the carbocation intermediates (sigma complexes) formed by an attack at the 2- or 4-positions have highly unfavorable resonance structures where the positive charge is placed directly on the electronegative nitrogen atom.[1][2] The intermediate from the 3-attack avoids this destabilizing arrangement.[1][2] Therefore, classical electrophilic sulfonation methods naturally yield the pyridine-3-sulfonic acid isomer.[1]
Recent methods have been developed for C4-selective sulfonylation by activating the pyridine ring with triflic anhydride and using a specific base, like N-methylpiperidine, to direct the addition of a sulfinate salt.[7][8][9]
Section 2: Reagents and Alternative Methods
Q4: What are the advantages and disadvantages of using oleum with a mercury catalyst?
A4:
-
Advantages: This is the classical and most established method for achieving direct sulfonation of the parent pyridine ring. It reliably produces pyridine-3-sulfonic acid and, despite the harsh conditions, can give moderate to good yields (around 70%) when optimized.[10]
-
Disadvantages: The primary drawbacks are the extremely harsh conditions (high temperatures) and the high toxicity of the mercury catalyst. Mercury is an environmental hazard and requires specialized handling and disposal procedures. The reaction also has a limited substrate scope, as many functional groups will not survive the conditions.
Q5: Are there milder, mercury-free alternatives for introducing a sulfonic acid group?
A5: Yes, several strategies have been developed to circumvent the harshness of the classical method:
-
Sulfur Trioxide-Pyridine Complex: This stable, solid reagent can be used as a milder source of sulfur trioxide for sulfonating various organic compounds, particularly those more activated than pyridine itself.[11][12][13][14][15] While it is a product of a reaction with pyridine, it is primarily used to sulfonate other substrates like alcohols and furans.[11][12]
-
Pyridine-N-Oxide Intermediate: A powerful strategy involves first oxidizing pyridine to pyridine-N-oxide. The N-oxide is more reactive towards electrophilic substitution.[1][16] One can then perform the sulfonation on the N-oxide, followed by reduction to remove the oxygen and yield the desired pyridine sulfonic acid.[1]
-
Modern C-H Functionalization: Advanced methods are emerging, such as an electrochemical approach that allows for the meta-sulfonylation of pyridines using nucleophilic sulfinates under milder conditions.[17][18] These methods offer excellent regiocontrol and functional group tolerance.[17][18]
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving common problems during the sulfonation of pyridine.
Diagram: Troubleshooting Low Yield in Pyridine Sulfonation
Caption: A flowchart for diagnosing and resolving low-yield issues.
Diagram: Reaction Pathway and Selectivity
Caption: Regioselectivity in the electrophilic sulfonation of pyridine.
Quantitative Data Summary
The following table summarizes and compares reaction conditions for producing pyridine-3-sulfonic acid.
| Method | Reagent(s) | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Classical (Fischer) | Conc. H₂SO₄ | None | 300 - 350 | 24 hours | ~50% | [1] |
| Catalytic (Elvain) | Oleum (fuming H₂SO₄) | Mercury(II) Sulfate | 230 - 250 | 13 - 14 hours | ~70 - 77% | [4][10][19] |
| N-Oxide Route | 1. Oxidant (e.g., H₂O₂) 2. Sulfonating Agent 3. Reducing Agent (e.g., Raney Ni) | None | Varies (multi-step) | Varies | 77 - 80% | [10][20][21] |
Key Experimental Protocols
Caution: These reactions involve highly corrosive and toxic materials and require extreme temperatures. All work must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Classical Sulfonation using Oleum and Mercury Catalyst
This protocol is adapted from established literature procedures for the synthesis of pyridine-3-sulfonic acid.[4]
-
Reaction Setup: In a suitable three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 750 parts by weight of fuming sulfuric acid (oleum).
-
Reagent Addition: Cool the flask in an ice bath. While stirring vigorously, slowly add 250 parts by weight of pyridine dropwise from the dropping funnel. The addition is highly exothermic; maintain the internal temperature below 75°C.[4]
-
Catalyst Addition: Once the pyridine addition is complete, carefully add a catalytic amount of mercury(II) sulfate to the mixture.[4]
-
Sulfonation: Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.[4]
-
Work-up and Isolation:
-
Purification: Collect the crude pyridine-3-sulfonic acid crystals by filtration. The product can be purified by recrystallization from water or aqueous ethanol.[4]
Protocol 2: Synthesis via 3-chloro-pyridine-N-oxide
This protocol outlines a modern, mercury-free route to pyridine-3-sulfonic acid.[10][20]
-
Oxidation: Oxidize 3-chloro-pyridine to 3-chloro-pyridine-N-oxide using an appropriate oxidizing agent like hydrogen peroxide in acetic acid.[10]
-
Sulfonation: Dissolve 11.7 kg of 3-chloro-pyridine-N-oxide in a solution of 18.7 kg sodium bisulfite in 55.8 L of water, with the pH adjusted to 9-9.5 with sodium hydroxide. Heat the mixture in an autoclave to 145°C for 17 hours.[20] This step replaces the chloro group with a sulfite group.
-
Reduction (Dechlorination & N-oxide reduction):
-
Isolation and Purification: After cooling, the catalyst is removed by filtration. The pyridine-3-sulfonic acid can then be isolated from the filtrate and purified, often by precipitation with ethanol followed by recrystallization.[10][21]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 11. Sulfur trioxide-pyridine complex, 98%, active SO3 ca 48-50% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 13. chemimpex.com [chemimpex.com]
- 14. innospk.com [innospk.com]
- 15. Pyridine sulfur trioxide | 26412-87-3 [chemicalbook.com]
- 16. Pyridine - Wikipedia [en.wikipedia.org]
- 17. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
- 20. prepchem.com [prepchem.com]
- 21. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
side product formation in the bromination of 2-aminopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation during the bromination of 2-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the bromination of 2-aminopyridine?
A1: The most prevalent side product is 2-amino-3,5-dibromopyridine, which results from over-bromination of the starting material.[1][2] The amino group in 2-aminopyridine is strongly activating, making the pyridine ring susceptible to further electrophilic substitution at the 3- and 5-positions.[1] Under certain conditions, such as high temperatures in the gas phase, a more complex mixture of isomers can form, including 2-amino-3-bromopyridine, 2-amino-6-bromopyridine, and even tribrominated species.[3][4]
Q2: Why is 2-amino-3,5-dibromopyridine the major byproduct in liquid-phase bromination?
A2: The amino group at the 2-position strongly activates the pyridine ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the 3- and 5-positions. After the initial bromination to form 2-amino-5-bromopyridine, the ring remains activated enough for a second bromination to occur, leading to the formation of the thermodynamically stable 2-amino-3,5-dibromopyridine.
Q3: Can other isomeric monobrominated side products form?
A3: While 2-amino-5-bromopyridine is the major desired product under typical conditions, the formation of 2-amino-3-bromopyridine can occur. The ratio of these isomers can be influenced by the reaction conditions. High-temperature, gas-phase bromination can also lead to the formation of 2-amino-6-bromopyridine.[4]
Troubleshooting Guide
Problem: My reaction is producing a high proportion of 2-amino-3,5-dibromopyridine.
This is the most common issue encountered and is a result of over-bromination. Here are several strategies to mitigate this side reaction:
Solution 1: Control the Stoichiometry of the Brominating Agent
The amount of the brominating agent is a critical factor in determining the product distribution.[1] Using a stoichiometric amount (or a slight excess) of the brominating agent relative to 2-aminopyridine is crucial.
-
Recommendation: Carefully control the molar ratio of the brominating agent to 2-aminopyridine. Start with a 1:1 molar ratio and optimize as needed based on your results.
Solution 2: Choice of Brominating Agent
Different brominating agents exhibit varying reactivities, which can be leveraged to improve selectivity.
-
N-Bromosuccinimide (NBS): Often preferred for its milder reactivity compared to liquid bromine, which can help in preventing over-bromination.[2][5]
-
Phenyltrimethylammonium Tribromide: This solid reagent is another mild alternative to liquid bromine and can lead to cleaner reactions with fewer byproducts.[6][7]
-
Bromine in Acetic Acid: A common and effective method, but careful control of addition rate and temperature is necessary to avoid excess dibromination.[8]
Solution 3: Protect the Amino Group
Protecting the highly activating amino group as an acetamido group can modulate its activating effect and improve the selectivity for monobromination.
-
Recommendation: React 2-aminopyridine with acetic anhydride to form 2-acetamidopyridine before proceeding with the bromination step. The protecting group can be subsequently removed by hydrolysis.[9]
Solution 4: Reaction Temperature and Solvent
Lowering the reaction temperature can help to control the reaction rate and reduce the formation of the dibrominated byproduct. The choice of solvent can also play a role in selectivity.
-
Recommendation: Perform the reaction at a lower temperature, for example, by using an ice bath to cool the reaction mixture. Acetonitrile has been reported to be a good solvent choice for minimizing byproduct formation with NBS.[1]
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of 2-amino-5-bromopyridine under various conditions, highlighting the impact of the chosen methodology on the formation of the desired product versus the dibrominated side product.
| Brominating Agent/Method | Molar Ratio (Brominating Agent:2-AP) | Solvent | Temperature | Yield of 2-amino-5-bromopyridine | Notes | Reference |
| Bromine in Acetic Acid | 1:1 | Acetic Acid | <20°C initially, then up to 50°C | 62-67% | Product contaminated with 2-amino-3,5-dibromopyridine. | [8] |
| N-Bromosuccinimide (NBS) | 1.06:1 | Acetone | 10°C | 95.0% | Optimized conditions to inhibit side reactions. | [2] |
| Phenyltrimethylammonium Tribromide | 1:1 | Chloroform | 30°C | 81% | Mentioned to avoid the generation of 3-position byproducts. | [6][7] |
| N-Acylation, then Bromination | 1.1:1 (Br₂:2-AP) | Acetic Anhydride (Acylation) | 50°C (Bromination) | 66.5% (overall) | Multi-step synthesis involving protection and deprotection. | [9] |
Experimental Protocols
Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a method that achieves a high yield of 2-amino-5-bromopyridine with minimal side product formation.[2]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (1 equivalent) in acetone.
-
Cooling: Cool the flask in an ice bath to 10°C.
-
Addition of NBS: Slowly add a solution of NBS (1.06 equivalents) in acetone dropwise to the cooled 2-aminopyridine solution over a period of 30 minutes, ensuring the temperature is maintained at 10°C.
-
Reaction Monitoring: Stir the mixture for an additional 30 minutes at 10°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, remove the solvent by evaporation under vacuum.
-
Purification: Recrystallize the residue from 90% ethanol to afford the purified 2-amino-5-bromopyridine.
Protocol 2: Bromination using a Protecting Group Strategy
This protocol involves the protection of the amino group to enhance selectivity.[9]
-
N-Acylation (Protection):
-
In a round-bottom flask, add 2-aminopyridine (1 equivalent) and acetic anhydride (1.6 equivalents).
-
Reflux the mixture. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and proceed to the next step.
-
-
Bromination:
-
To the solution containing 2-acetamidopyridine, add the chosen solvent and cool to the desired temperature (e.g., 50°C).
-
Slowly add liquid bromine (1.1 equivalents).
-
Stir until the reaction is complete (monitor by TLC).
-
-
Hydrolysis (Deprotection):
-
Cool the reaction mixture to room temperature.
-
Add a 50% aqueous solution of sodium hydroxide (NaOH) to hydrolyze the acetamido group back to the amino group.
-
Stir until the deprotection is complete.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Reaction scheme for the bromination of 2-aminopyridine.
Caption: Troubleshooting workflow for over-bromination.
References
- 1. heteroletters.org [heteroletters.org]
- 2. ijssst.info [ijssst.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki Coupling Conditions for Aminobromopyridines
Welcome to the technical support center for the optimization of Suzuki coupling conditions for aminobromopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this important cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an aminobromopyridine is resulting in low to no yield. What are the most common reasons for failure?
Low yields or reaction failure with aminobromopyridine substrates are often due to a few key factors:
-
Catalyst Inhibition: The primary challenge arises from the inherent properties of the substrate. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst.[1] This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.
-
Suboptimal Catalyst System: The choice of palladium precursor and, more critically, the ligand is crucial for success. For electron-rich and potentially coordinating substrates like aminobromopyridines, standard catalysts like Pd(PPh₃)₄ may be effective but can be outperformed by systems utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1]
-
Inappropriate Base or Solvent: The selection of the base and solvent is highly interdependent and critical for the reaction's success. An unsuitable combination can lead to poor solubility of reactants, inefficient transmetalation, or undesired side reactions.
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture and solvents can lead to catalyst deactivation and promote side reactions like homocoupling.
Q2: What are the most common side reactions, and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, often from water or protic solvents, to form an arene byproduct.[1] To minimize this, consider using boronic esters (e.g., pinacol esters), which are more stable, or running the reaction under anhydrous conditions.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction. Rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling.
-
Dehalogenation: The starting aminobromopyridine can undergo reduction, where the bromine atom is replaced by a hydrogen atom. This can be minimized by optimizing reaction conditions such as temperature and reaction time and ensuring the absence of hydride sources.
Q3: Is it necessary to protect the amino group on the pyridine ring?
While protecting the amino group can prevent catalyst inhibition, high yields can often be achieved without it by carefully selecting the catalyst system.[2] Modern catalyst systems with bulky phosphine ligands, such as SPhos and XPhos, are particularly effective at promoting the desired coupling with unprotected aminopyridines by sterically shielding the palladium center and preventing coordination from the amino group.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of aminobromopyridines.
// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="1. Catalyst System", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckBaseSolvent [label="2. Base & Solvent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="3. Reaction Conditions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SideReactions [label="4. Side Reactions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
Catalyst_Inactive [label="Inactive/Inhibited Catalyst?\n- Use fresh catalyst.\n- Switch to bulky phosphine ligands (SPhos, XPhos).\n- Consider a pre-catalyst (e.g., XPhos-Pd-G2).", fillcolor="#F1F3F4", fontcolor="#202124"]; Base_Solvent_Issue [label="Suboptimal Base/Solvent?\n- Screen different bases (K3PO4, K2CO3, Cs2CO3).\n- Ensure solubility of all reagents.\n- Use anhydrous solvents if protodeboronation is an issue.", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions_Issue [label="Incorrect Temperature/Time?\n- Cautiously increase temperature (e.g., 80°C to 100°C).\n- Monitor reaction by TLC/LC-MS to determine optimal time.", fillcolor="#F1F3F4", fontcolor="#202124"]; Degassing_Issue [label="Inadequate Degassing?\n- Sparge solvents with inert gas.\n- Use freeze-pump-thaw cycles.", fillcolor="#F1F3F4", fontcolor="#202124"]; Protodeboronation [label="Protodeboronation?\n- Use boronic esters (pinacol).\n- Use anhydrous solvents.", fillcolor="#F1F3F4", fontcolor="#202124"]; Homocoupling [label="Homocoupling?\n- Rigorously degas the reaction mixture.\n- Use a Pd(0) source.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckCatalyst; Start -> CheckBaseSolvent; Start -> CheckConditions; Start -> SideReactions;
CheckCatalyst -> Catalyst_Inactive [arrowhead=none, style=dashed]; Catalyst_Inactive -> Success [color="#34A853"]; CheckBaseSolvent -> Base_Solvent_Issue [arrowhead=none, style=dashed]; Base_Solvent_Issue -> Success [color="#34A853"]; CheckConditions -> Conditions_Issue [arrowhead=none, style=dashed]; Conditions_Issue -> Success [color="#34A853"]; CheckConditions -> Degassing_Issue [arrowhead=none, style=dashed]; Degassing_Issue -> Success [color="#34A853"]; SideReactions -> Protodeboronation [arrowhead=none, style=dashed]; Protodeboronation -> Success [color="#34A853"]; SideReactions -> Homocoupling [arrowhead=none, style=dashed]; Homocoupling -> Success [color="#34A853"]; }
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
dot
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
Technical Support Center: Purification of Pyridine Sulfonic Acids
This guide provides researchers, scientists, and drug development professionals with detailed answers and troubleshooting strategies for the purification of pyridine sulfonic acids. Given their unique chemical properties, these compounds often present challenges for standard purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying pyridine sulfonic acids?
A1: The most effective and commonly cited methods for purifying pyridine sulfonic acids are recrystallization, ion-exchange chromatography (IEX), and hydrophilic interaction liquid chromatography (HILIC).[1][2][3] Due to their high polarity, traditional normal-phase silica gel chromatography is often ineffective.
Q2: Why are pyridine sulfonic acids so difficult to purify using standard organic chemistry techniques?
A2: Pyridine sulfonic acids possess a combination of challenging properties:
-
High Polarity and Solubility: They are highly soluble in water and other polar solvents but have low solubility in common nonpolar organic solvents used for chromatography and extraction.[4][5]
-
Zwitterionic Nature: These molecules contain both a basic pyridine nitrogen and a strongly acidic sulfonic acid group. This means they can exist as a zwitterion (internal salt), making them non-volatile and challenging to handle with techniques that rely on partitioning between aqueous and organic phases.[6][7]
-
Hygroscopicity: Many sulfonic acids have a tendency to hydrate and can contain water of crystallization, which can complicate analysis and handling.[4]
Q3: What is the best general-purpose purification technique for a newly synthesized crude pyridine sulfonic acid?
A3: For initial, large-scale purification, recrystallization is the most robust and widely used method.[1] It is particularly effective for removing inorganic impurities and byproducts from the initial synthesis. The most common solvent systems are water or mixtures of water and lower-weight alcohols like ethanol or isopropanol.[8][9][10]
Troubleshooting Guide
Q1: My pyridine sulfonic acid is highly soluble in water and won't precipitate or be extracted. What should I do?
A1: This is a common issue due to the compound's polarity.
-
Anti-Solvent Precipitation: The preferred method is to dissolve the crude product in a minimum amount of hot water and then add a miscible organic "anti-solvent" in which the product is insoluble.[8][9] Common choices include ethanol, isopropanol, or acetone. This reduces the solvating power of the mixture, forcing the pure acid to crystallize upon cooling.
-
pH Adjustment: You can try adjusting the pH of the aqueous solution to the isoelectric point (pI) of your specific molecule. At the pI, the net charge of the zwitterion is zero, which often minimizes its aqueous solubility, potentially causing it to precipitate.[7]
-
Ion-Exchange Chromatography: If precipitation fails, use a strong cation exchange resin.[2][11] The protonated pyridine ring will bind to the resin, allowing water-soluble neutral impurities and anions to be washed away. The product can then be eluted by changing the pH or increasing the ionic strength of the eluent.
Q2: My compound streaks badly on standard silica TLC plates. How can I get a clean spot and what chromatography method should I use?
A2: Streaking on silica gel is expected due to strong, irreversible binding.
-
Alternative TLC: For analysis, try using reverse-phase TLC plates (e.g., C18-functionalized silica).
-
Chromatography System: Do not use standard normal-phase (silica) flash chromatography.[12] Instead, consider these alternatives:
-
Reverse-Phase Chromatography (RP-HPLC): This technique uses a nonpolar stationary phase (like C18) with a polar mobile phase. Retention can be manipulated by adjusting the pH of the mobile phase to control the charge state of the molecule.[13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for very polar compounds and uses a polar stationary phase (e.g., amine-bonded silica) with a mobile phase rich in a nonpolar organic solvent like acetonitrile, with a small amount of water.[3] This allows for the retention and separation of compounds that elute in the void volume under reverse-phase conditions.
-
Q3: My product is contaminated with inorganic salts like sodium sulfate from the sulfonation reaction. How can I remove them?
A3:
-
Recrystallization: Carefully controlled recrystallization from water or aqueous alcohol is often sufficient, as the solubility of inorganic salts can differ significantly from your organic product, especially upon cooling or addition of an anti-solvent.[4][8]
-
Ion-Exchange Chromatography (IEX): This is a highly effective method for desalting.[2][7] By binding your pyridine sulfonic acid to an ion-exchange resin, the contaminating salts can be simply washed through the column with deionized water.
-
Dialysis: For larger sample volumes where chromatography is impractical, dialysis using a membrane with an appropriate molecular weight cutoff can be used to remove small salt ions.
Data Presentation
Table 1: Comparison of Purification Techniques for Pyridine Sulfonic Acids
| Technique | Stationary Phase | Mobile Phase | Pros | Cons | Best For |
| Recrystallization | N/A (Solid State) | Water, Ethanol/Water, Isopropanol/Water | Scalable, cost-effective, removes inorganic salts and major impurities.[8][9] | Can have lower recovery; finding the right solvent system can be trial-and-error. | Initial bulk purification of crude product. |
| Normal-Phase Chromatography | Silica Gel | Hexane/EtOAc, DCM/MeOH | Widely available. | Generally unsuitable; causes severe streaking and irreversible adsorption.[12] | Not recommended. |
| Reverse-Phase Chromatography (RP-HPLC) | C18, C8 | Water/Acetonitrile, Water/Methanol (often with pH modifiers like TFA or formate) | Good for analytical separation and purification of minor impurities. | Poor retention for highly polar analogs; requires pH control.[13] | High-purity final polishing; analysis. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amine, Diol, or bare Silica | Acetonitrile/Water | Excellent retention for very polar and zwitterionic compounds.[3] | Requires careful solvent equilibration; can be less robust than RP-HPLC. | Compounds that fail to retain on reverse-phase columns. |
| Ion-Exchange Chromatography (IEX) | Strong/Weak Cation or Anion Resins | Aqueous buffers (pH and salt gradients) | Highly specific for charged molecules; excellent for desalting and separating from neutral impurities.[2][11] | Can be more complex to develop; product recovery may require specific elution conditions. | Desalting; purification from non-ionic or oppositely charged impurities. |
Experimental Protocols
Protocol 1: Purification of 3-Pyridinesulfonic Acid by Recrystallization
This protocol is adapted from established industrial procedures and provides a high-purity product.[8][9]
-
Dissolution: In a suitable flask, dissolve the crude pyridine-3-sulfonic acid product in a minimal amount of hot deionized water (e.g., ~260 mL of water for ~160 g of crude acid) by heating to approximately 80-90 °C with stirring.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal (e.g., 5 g), and continue stirring at 80 °C for 30 minutes.[8]
-
Hot Filtration: Perform a hot filtration using fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Concentration: Reduce the volume of the filtrate by distillation until signs of precipitation begin to appear. For the example scale, this involves distilling off approximately 170 mL of water.[8]
-
Precipitation: Cool the concentrated solution to around 70 °C. While still warm, slowly add a water-miscible anti-solvent, such as ethanol (~350-500 mL) or isopropanol, with continuous stirring.[8][9]
-
Crystallization: Allow the mixture to cool slowly to room temperature (e.g., 20 °C) and then place it in an ice bath for at least 1-2 hours to maximize crystal formation.[8][9]
-
Isolation: Collect the precipitated white crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold methanol or ethanol to remove any remaining soluble impurities.[8][9]
-
Drying: Dry the purified pyridine-3-sulfonic acid in a vacuum oven to a constant weight. Expected purity is often around 99%.[8]
Visualizations
Caption: General workflow for selecting a purification strategy.
References
- 1. 3-Pyridinesulfonic acid | 636-73-7 [chemicalbook.com]
- 2. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 9. EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 10. US3267109A - 3, 5-pyridinedisulfonic acid - Google Patents [patents.google.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Separation of zwitter ionic drug molecule - Chromatography Forum [chromforum.org]
preventing self-coupling in Buchwald-Hartwig amination of aminopyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent self-coupling and other side reactions during the Buchwald-Hartwig amination of aminopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What is self-coupling in the context of Buchwald-Hartwig amination of aminopyridines?
A1: Self-coupling, or homocoupling, is a significant side reaction where the aminopyridine substrate reacts with itself instead of the intended aryl halide partner. This can occur when a halo-aminopyridine is used as a substrate, where it can act as both the electrophile (via the C-X bond) and the nucleophile (via the -NH2 group), leading to the formation of a dimer.[1] This side reaction consumes starting material and complicates purification.
Q2: Why are aminopyridines challenging substrates in Buchwald-Hartwig amination?
A2: Aminopyridines can be challenging for several reasons:
-
Catalyst Inhibition: The pyridine ring's nitrogen atom can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, an issue often referred to as the "2-pyridyl problem."
-
Competing Nucleophilicity: The aminopyridine itself is a nucleophile and can compete with the desired amine coupling partner, or in the case of halo-aminopyridines, lead to self-coupling.[1]
-
Substrate Reactivity: The reactivity of the C-X bond on the pyridine ring can be influenced by the position of the amino group and the halide, sometimes requiring more forcing conditions which can promote side reactions.
Q3: Which factors are most critical for preventing self-coupling?
A3: The judicious selection of the ligand, base, and reaction temperature is crucial.
-
Ligand: Bulky, electron-rich phosphine ligands are essential. They promote the desired reductive elimination step to form the C-N bond and can sterically hinder the palladium center, discouraging side reactions like self-coupling.
-
Base: The base must be strong enough to deprotonate the amine but not so harsh that it causes degradation or promotes undesired pathways. The choice of base is highly context-dependent.[2]
-
Temperature: Higher temperatures can sometimes increase the rate of side reactions. It is often best to run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-110 °C).
Q4: Can I use aryl chlorides with aminopyridine nucleophiles?
A4: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[3] Their coupling often requires more active catalyst systems, typically involving highly electron-rich and sterically hindered biaryl phosphine ligands like RuPhos or BrettPhos, to facilitate the challenging oxidative addition step.[1][4]
Troubleshooting Guide
Problem: Significant formation of aminopyridine dimer (self-coupling product) is observed.
This is a common issue when using halo-aminopyridines as substrates. The molecule can function as both the electrophile and the nucleophile in the catalytic cycle.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Ligand | Switch to a bulkier, more electron-rich biaryl phosphine ligand such as RuPhos , BrettPhos , or Xantphos .[1][5] | Bulky ligands accelerate the rate-limiting reductive elimination step for the desired C-N bond formation, outcompeting the self-coupling pathway.[6] They also provide steric shielding around the metal center. |
| Base is Too Strong/Weak | Screen different bases. If using a very strong base like NaOtBu, consider a weaker base like Cs₂CO₃ or K₃PO₄ .[7][8] Conversely, if the reaction is sluggish, a stronger, non-nucleophilic base like LiHMDS may be required, especially for less reactive substrates.[1] | The base modulates the concentration of the deprotonated amine. An optimal concentration is needed to favor cross-coupling over self-coupling. Cesium carbonate (Cs₂CO₃) is often effective due to the properties of the cesium cation.[9] |
| High Reaction Temperature | Lower the reaction temperature. Start at 80 °C and only increase if the reaction does not proceed. | Side reactions, including self-coupling and hydrodehalogenation, often have a higher activation energy and become more prevalent at elevated temperatures.[10] |
| High Catalyst Loading | Reduce the palladium catalyst loading to the lowest effective level (e.g., start with 1-2 mol % Pd). | While counterintuitive, higher catalyst concentrations can sometimes increase the rate of bimolecular side reactions like homocoupling. |
| Slow Reductive Elimination | Use ligands known to promote rapid reductive elimination. Bidentate ligands like Xantphos or BINAP can be effective.[1][5] | These ligands form a stable chelate with the palladium, which can favor the desired intramolecular reductive elimination over intermolecular side reactions. |
Data Presentation: Ligand and Base Effects
The selection of ligand and base is critical for successfully coupling aminopyridines while minimizing side reactions. The following tables summarize conditions from successful reactions reported in the literature.
Table 1: Effect of Ligand on Buchwald-Hartwig Amination of Halo-aminopyridines
| Ligand | Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| RuPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | Toluene | 100 | 71 | [1] |
| BrettPhos | 3-Bromo-2-aminopyridine | Aniline | LiHMDS | Toluene | 100 | 85 | [1] |
| SPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | Toluene | 100 | 76 | [1] |
| BINAP | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | Toluene | 100 | 71 | [1] |
Table 2: Effect of Base and Catalyst System on Aminopyridine Coupling
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 70-96 | [7] |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82 | [5] |
| Pd₂(dba)₃ | Ligand 1 | K₃PO₄ | Toluene | 100 | 79-99 | [8] |
| RuPhos Precat | (none) | LiHMDS | Toluene | 100 | 71-93 | [1] |
| Ligand 1: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |
Experimental Protocols
Protocol 1: General Procedure for Amination of 3-Bromo-2-aminopyridine with a Secondary Amine
This protocol is adapted from conditions found to be effective for coupling secondary amines with challenging 3-bromo-2-aminopyridine substrates.[1]
-
Reagent Preparation:
-
To an oven-dried vial equipped with a magnetic stir bar, add the RuPhos precatalyst (0.01 equiv), 3-bromo-2-aminopyridine (1.0 equiv), and the secondary amine (e.g., morpholine, 1.2 equiv).
-
In a separate vial, dissolve lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equiv) in anhydrous toluene.
-
-
Reaction Setup:
-
Seal the vial containing the catalyst and substrates with a septum and purge with argon for 10 minutes.
-
Add anhydrous toluene to the reaction vial via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Add the LiHMDS solution dropwise to the reaction mixture at room temperature.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the self-coupling of aminopyridines.
Caption: A decision tree for troubleshooting aminopyridine self-coupling.
Competing Reaction Pathways
This diagram illustrates the desired cross-coupling pathway versus the undesired self-coupling (homocoupling) pathway for a halo-aminopyridine substrate.
Caption: Desired vs. undesired pathways in amination of halo-aminopyridines.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. research.rug.nl [research.rug.nl]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Resolving Conflicting NMR Spectral Data for Pyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving conflicting NMR spectral data for pyridine derivatives. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Unexpected Chemical Shifts or Signal Overlap in ¹H NMR
Deviations from expected chemical shifts and overlapping signals in the aromatic region are common challenges when analyzing substituted pyridine derivatives. This can lead to incorrect structural assignments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for conflicting ¹H NMR data.
Detailed Steps:
-
Evaluate Substituent and Solvent Effects: The electronic properties of substituents significantly influence the chemical shifts of pyridine ring protons. Electron-donating groups (EDGs) like -NH₂ and -OCH₃ will shield the protons, shifting them upfield, while electron-withdrawing groups (EWGs) like -NO₂ and -CN will deshield them, causing a downfield shift. Similarly, the choice of deuterated solvent can alter chemical shifts. Aromatic solvents like benzene-d₆ can cause significant changes in chemical shifts compared to chloroform-d₆ due to anisotropic effects.[1][2]
-
Employ 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, aiding in the definitive assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and confirming the overall carbon skeleton.
-
-
Variable Temperature (VT) NMR: If you observe broad signals or an unexpected number of signals, the molecule might be undergoing dynamic exchange processes, such as the rotation of substituents, leading to the presence of rotamers.[1] Acquiring spectra at different temperatures can help to either sharpen the signals by moving out of the intermediate exchange regime or confirm the presence of dynamic phenomena.[3][4]
Issue 2: Broad or Disappearing ¹H NMR Signals
Broadening of NMR signals can obscure important coupling information and integrations, while the complete disappearance of a signal can lead to misinterpretation of the structure.
Troubleshooting Workflow:
Caption: Troubleshooting guide for broad or disappearing NMR signals.
Detailed Steps:
-
D₂O Exchange: Protons attached to heteroatoms, such as in hydroxyl (-OH) or amino (-NH₂) groups, can undergo chemical exchange with deuterium from D₂O.[1] Adding a drop of D₂O to the NMR sample and re-acquiring the spectrum will cause the signal for the exchangeable proton to disappear or significantly diminish in intensity, confirming its identity.[5]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., metal ions) can cause significant line broadening.[5] If suspected, repurifying the sample may be necessary.
-
Concentration Effects: At high concentrations, molecules may aggregate, leading to broader signals due to slower molecular tumbling. Running the NMR at a lower concentration can help determine if aggregation is the cause.[1]
-
Dynamic Processes: As mentioned previously, chemical or conformational exchange on a timescale comparable to the NMR experiment can lead to signal broadening. Variable temperature NMR is the key experiment to investigate these phenomena.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why do the chemical shifts of my pyridine derivative change so dramatically upon N-oxidation or formation of a pyridinium salt?
A1: Both N-oxidation and protonation (or alkylation) of the pyridine nitrogen significantly alter the electronic environment of the ring.
-
N-Oxidation: The N-O bond in pyridine N-oxides introduces a dipole moment and alters the resonance structures, generally leading to a deshielding (downfield shift) of the protons and carbons, particularly at the 2-, 4-, and 6-positions.
-
Pyridinium Salt Formation: Placing a positive charge on the nitrogen atom strongly withdraws electron density from the entire ring through inductive effects. This results in a significant deshielding of all ring protons and carbons, with the α-protons (H-2 and H-6) being the most affected due to their proximity to the positive charge.[5]
Q2: My ¹H NMR spectrum shows overlapping signals in the aromatic region. How can I resolve them?
A2: Signal overlap is a frequent issue. Here are some effective strategies:
-
Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts and potentially resolve the overlap. For instance, using benzene-d₆ instead of CDCl₃ often induces significant shifts.[1]
-
Increase Magnetic Field Strength: If available, a higher field NMR spectrometer will provide better signal dispersion.[5]
-
2D NMR Spectroscopy: Techniques like COSY and HSQC are excellent for resolving overlapped signals by spreading the information into a second dimension.[6]
Q3: I see more signals in my ¹³C NMR spectrum than expected for my substituted pyridine. What could be the reason?
A3: This could be due to several factors:
-
Mixture of Isomers: Your sample might be a mixture of constitutional isomers or diastereomers.
-
Presence of Rotamers: If there is restricted rotation around a bond (e.g., a bond to a bulky substituent), you may be observing separate signals for different rotational conformers (rotamers). Running the experiment at a higher temperature can sometimes cause these signals to coalesce into a single peak.[3][4]
-
Impurities: The extra signals could be from residual solvents or impurities from the reaction or purification process.
Q4: How does the presence of an amino group affect the ¹H NMR spectrum of a pyridine?
A4: An amino group (-NH₂) is an electron-donating group, which increases the electron density on the pyridine ring, causing the ring protons to be shielded (shift to a lower ppm value). The protons of the amino group itself will appear as a signal whose chemical shift is dependent on the solvent, concentration, and temperature. This signal will typically broaden or disappear upon shaking the sample with D₂O due to proton exchange.[7][8]
Data Presentation
Table 1: Typical ¹H and ¹³C Chemical Shift (δ) Ranges for Unsubstituted Pyridine in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H / C6-H | ~8.6 | ~150 |
| C3-H / C5-H | ~7.3 | ~124 |
| C4-H | ~7.7 | ~136 |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.[5][9]
Table 2: Influence of Substituents on Pyridine ¹H Chemical Shifts
| Substituent Type | Effect on Ring Protons | Example |
| Electron-Donating Group (EDG) | Upfield shift (shielding) | -NH₂, -OCH₃ |
| Electron-Withdrawing Group (EWG) | Downfield shift (deshielding) | -NO₂, -CN, -CHO |
The magnitude of the shift depends on the nature and position of the substituent.
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified pyridine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set an appropriate spectral width to cover all expected signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set an appropriate spectral width (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: Acquiring a ¹H-¹H COSY Spectrum
-
Sample Preparation: Prepare a slightly more concentrated sample than for a standard ¹H NMR (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise.
-
Spectrometer Setup: After locking and shimming, acquire a standard 1D ¹H spectrum to determine the spectral width.
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence (e.g., 'cosygpqf').
-
Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans per increment (typically 2-8) and the number of increments in the F1 dimension (e.g., 256 or 512).
-
-
Acquisition and Processing: Acquire the 2D data. Process the data using a sine-bell or similar window function, followed by Fourier transformation in both dimensions. Symmetrize the spectrum if necessary. The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating J-coupling between protons.
Protocol 3: D₂O Shake for Identifying Exchangeable Protons
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O).
-
Mix: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back into the spectrometer, and without changing the lock and shim settings, re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (-OH, -NH, -SH) will have disappeared or significantly decreased in intensity in the second spectrum.[1]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. Variable Temperature NMR Experiment Studying Cyanopyridone Structure | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 5. benchchem.com [benchchem.com]
- 6. ugent.be [ugent.be]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Intramolecular proton transfer effects on 2,6-diaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of Pyridine Rings
Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving regioselectivity during the chemical modification of pyridine rings. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual aids to help you navigate your synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?
A1: The functionalization of pyridine rings presents a significant challenge due to the electronic properties of the heterocycle. The nitrogen atom is highly electronegative, creating an electron-deficient (π-deficient) ring system. This has several consequences:
-
Deactivation towards Electrophiles: The nitrogen atom deactivates the ring towards electrophilic aromatic substitution (EAS), similar to a nitro group in benzene. Reactions, when they do occur, are typically slow, require harsh conditions, and are directed to the C3 (meta) position.
-
Activation towards Nucleophiles: Conversely, the electron-deficient nature of the ring, particularly at the C2 (ortho) and C4 (para) positions, makes it susceptible to nucleophilic attack.
-
Coordination: The lone pair on the nitrogen atom can coordinate to Lewis acids and metal catalysts, which can either poison the catalyst or alter the electronic properties and reactivity of the ring.
This complex interplay of electronic effects, steric hindrance, and reaction conditions often leads to mixtures of regioisomers, making selective functionalization a common experimental hurdle.
Q2: I need to functionalize my pyridine at a specific position. Where do I start?
A2: Choosing the correct strategy depends entirely on the target position (C2, C3, or C4) and the nature of the desired functional group. The following decision tree provides a general guide for selecting a synthetic approach.
Caption: Decision workflow for regioselective pyridine functionalization.
Troubleshooting Guides
Guide 1: Electrophilic Aromatic Substitution (EAS)
| Problem/Question | Probable Cause(s) | Recommended Solution(s) |
| Q3: My electrophilic substitution (e.g., nitration, halogenation) is giving very low to no yield. | 1. Ring Deactivation: The pyridine nitrogen is strongly deactivating. 2. N-Protonation/Coordination: Under acidic conditions (common in EAS), the nitrogen is protonated, further deactivating the ring. Lewis acid catalysts will coordinate to the nitrogen. | 1. Use Harsh Conditions: High temperatures and strong reagents are often necessary. For example, nitration may require fuming H₂SO₄ and KNO₃ at >300 °C. 2. Employ Pyridine N-oxide: Oxidize the pyridine to its N-oxide first. The N-oxide is much more reactive towards EAS, directing electrophiles to the C4 and C2 positions. The N-oxide can be subsequently reduced back to the pyridine. |
| Q4: I am getting a mixture of products, or the wrong isomer. | 1. Thermodynamic vs. Kinetic Control: Reaction conditions can influence the product distribution. 2. Incorrect Strategy: Standard EAS on unsubstituted pyridine strongly favors C3. Achieving C2 or C4 via EAS is not feasible without modification. | 1. Control Temperature: Carefully control the reaction temperature to favor the desired isomer if a thermodynamic/kinetic relationship exists. 2. Use Pyridine N-oxide for C4/C2: As mentioned above, the N-oxide strategy is the classical approach to achieve C4 (major) and C2 (minor) electrophilic substitution. |
Guide 2: Nucleophilic Aromatic Substitution (SNAr) & Chichibabin Reaction
| Problem/Question | Probable Cause(s) | Recommended Solution(s) |
| Q5: My Chichibabin reaction (amination with NaNH₂) is not working or the yield is low. | 1. Reagent Quality: The purity and physical state of the sodium amide can significantly affect the reaction. 2. Temperature: The reaction often requires high temperatures (110-160 °C) in solvents like toluene or xylene. 3. Substrate Deactivation: Strong electron-donating groups on the ring can hinder the reaction. | 1. Reagent Check: Use freshly prepared or high-quality sodium amide. Some reports suggest that less pure NaNH₂ can sometimes be more effective due to catalytic impurities. 2. Optimize Conditions: Ensure the temperature is high enough and the reaction is run under anhydrous conditions. Consider using liquid ammonia at low temperatures with potassium amide (KNH₂) for more sensitive substrates. 3. Increase Equivalents: For deactivated substrates, a larger excess of the amide reagent may be necessary. |
| Q6: I am getting a mixture of C2 and C4 isomers in my SNAr reaction. | 1. Inherent Reactivity: Both C2 and C4 positions are electronically activated for nucleophilic attack. 2. Steric Effects: The regioselectivity is often governed by steric hindrance. | 1. Steric Control: To favor C4 attack, use a substrate with a substituent at the C2/C6 positions. To favor C2, ensure the C4 position is unhindered. 2. Bulky Nucleophiles: Using a bulkier nucleophile may increase selectivity for the less hindered C4 position. |
Guide 3: Minisci (Radical) Reactions
| Problem/Question | Probable Cause(s) | Recommended Solution(s) |
| Q7: My Minisci reaction is giving a mixture of C2 and C4 isomers. How can I improve C4 selectivity? | 1. Inherent Reactivity: Radical additions to protonated pyridines often favor the C2 position but C4 is also reactive. 2. Reaction Conditions: Solvent and pH can influence the C2/C4 ratio. | 1. Employ a Blocking Group: A highly effective method is to use a removable blocking group on the nitrogen. A maleate-derived blocking group has been shown to direct Minisci-type decarboxylative alkylation almost exclusively to the C4 position. 2. Tune Reaction Conditions: Adding acid often favors reaction at the C2 position, so avoiding strongly acidic conditions might increase the proportion of the C4 product. 3. Steric Hindrance: Bulky N-substituents on a pyridinium salt can favor C4-functionalization by sterically shielding the C2 and C6 positions. |
Guide 4: Directed ortho-Metalation (DoM)
| Problem/Question | Probable Cause(s) | Recommended Solution(s) |
| Q8: My directed ortho-metalation (DoM) is failing or giving low yields. | 1. Incorrect Base: Nucleophilic addition of the organolithium base (e.g., n-BuLi) to the pyridine ring can compete with deprotonation. 2. Ineffective Directing Group (DG): The DG may not be coordinating strongly enough with the lithium reagent. 3. Temperature: The lithiated intermediate may be unstable at higher temperatures. | 1. Use a Hindered Base: Employ a non-nucleophilic, hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to prevent addition to the ring. 2. Choose a Strong DG: Amides (e.g., -CONEt₂), carbamates (-OCONEt₂), and sulfonamides are powerful DGs. 3. Maintain Low Temperature: Perform the lithiation at -78 °C in an anhydrous solvent like THF or ether. |
Quantitative Data Summary
The regioselectivity of pyridine functionalization is highly dependent on the substituents already present on the ring. The following tables provide illustrative examples.
Table 1: Regioselectivity in the Iridium-Catalyzed C-H Borylation of Substituted Pyridines Reaction Conditions: [Ir(cod)OMe]₂, dtbpy, B₂pin₂, neat, 80 °C.
| Substrate (Pyridine Derivative) | Major Product Position | Yield (%) | Reference |
| 3-Methylpyridine | C5 | 85 | [1] |
| 2,6-Dimethylpyridine | C4 | 95 | [1] |
| 2-CF₃-3-Methylpyridine | C5 | 75 | [2] |
| 2,3-bis(Trifluoromethyl)pyridine | C5 | 82 | [2] |
| 2-Phenylpyridine | C6 | 88 | [1] |
Table 2: C4-Selective Minisci Reaction using a Maleate Blocking Group Reaction Conditions: Pyridinium salt (1 equiv), R-COOH (2 equiv), AgNO₃ (0.2 equiv), (NH₄)₂S₂O₈ (2 equiv), DCE/H₂O, 50 °C.
| Alkyl Carboxylic Acid (R-COOH) | Product (4-R-Pyridine) | Yield (%) | C4:C2 Selectivity | Reference |
| Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 75 | >50:1 | [3] |
| Pivalic acid | 4-tert-Butylpyridine | 71 | >50:1 | [3] |
| Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 80 | >50:1 | [3] |
| 4-Phenylbutanoic acid | 4-(3-Phenylpropyl)pyridine | 73 | >50:1 | [3] |
Key Experimental Protocols
Protocol 1: Electrophilic Substitution - Bromination of Pyridine
This reaction is notoriously difficult and requires harsh conditions. The use of a Lewis acid catalyst can facilitate the reaction at lower temperatures than vapor-phase bromination.
Reaction: Pyridine + Br₂ --(AlCl₃, 100 °C)--> 3-Bromopyridine + 3,5-Dibromopyridine
Procedure:
-
To a sealed, heavy-walled tube, add pyridine (1.0 eq).
-
Carefully add a Lewis acid catalyst, such as AlCl₃ (catalytic amount).
-
Add liquid bromine (Br₂, 1.1 eq) to the mixture.
-
Seal the tube and heat to approximately 100 °C in an oil bath behind a blast shield.
-
Maintain the temperature for several hours, monitoring the reaction by GC-MS if possible.
-
After cooling to room temperature, carefully quench the reaction mixture by pouring it over crushed ice.
-
Basify the aqueous solution with NaOH to neutralize the acid and deprotonate the pyridinium salts.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or distillation to separate 3-bromopyridine and 3,5-dibromopyridine.
Reference for conditions:
Protocol 2: Nucleophilic Substitution - The Chichibabin Reaction
This reaction provides a direct route to 2-aminopyridine. It is typically run at high temperatures in an inert, anhydrous solvent.
Reaction: Pyridine + NaNH₂ --(Toluene, 110 °C)--> 2-Aminopyridine
Caption: Simplified mechanism of the Chichibabin reaction.
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Add dry toluene to the flask, followed by finely powdered sodium amide (NaNH₂, 1.2 eq).
-
Heat the stirred suspension to reflux (approx. 110 °C) under a nitrogen atmosphere.
-
Slowly add pyridine (1.0 eq) dropwise to the refluxing mixture over 30-60 minutes.
-
The reaction mixture will typically turn dark red or brown, and hydrogen gas will evolve. Continue refluxing for 4-6 hours until the gas evolution ceases.
-
Cool the reaction mixture to room temperature. Carefully and slowly add water to quench the unreacted sodium amide and to hydrolyze the sodium salt of the product.
-
Separate the organic layer. Extract the aqueous layer multiple times with toluene or another suitable solvent.
-
Combine the organic extracts, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude 2-aminopyridine can be purified by crystallization or distillation under vacuum.
Reference for conditions:
Protocol 3: C4-Selective Minisci Alkylation via a Blocking Group
This protocol demonstrates a modern approach to achieve high C4 selectivity in a radical alkylation reaction.
Procedure:
-
Synthesis of Pyridinium Salt (Blocking Group Installation): In a round-bottom flask, dissolve pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCE). Add maleic anhydride (1.1 eq) and stir at room temperature for 1-2 hours. The pyridinium salt often precipitates and can be collected by filtration.
-
Minisci Reaction: To a culture tube equipped with a stir bar, add the pyridinium salt (0.5 mmol, 1.0 eq), the desired carboxylic acid (1.0 mmol, 2.0 eq), silver nitrate (AgNO₃, 0.1 mmol, 0.2 eq), and ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2.0 eq).
-
Add dichloroethane (DCE, 2.5 mL) and water (2.5 mL) to create a biphasic mixture.
-
Seal the tube and stir vigorously at 50 °C for 2 hours. Monitor the reaction by LCMS or crude NMR.
-
Removal of Blocking Group: After cooling, add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2-3 eq) directly to the reaction mixture and stir at room temperature until the removal is complete (monitor by LCMS).
-
Workup and Purification: Dilute the reaction with dichloromethane and wash with water. Dry the organic layer, concentrate, and purify the residue by flash column chromatography on silica gel to obtain the pure 4-alkylated pyridine.
Reference for protocol:[3]
References
Technical Support Center: Scaling Up the Synthesis of 6-Amino-5-bromopyridine-3-sulfonic acid
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 6-Amino-5-bromopyridine-3-sulfonic acid. Below you will find troubleshooting guides and frequently asked questions to address potential challenges during the scale-up of this process.
Troubleshooting Guides
Scaling up the synthesis of this compound can present several challenges. This guide provides solutions to common problems that may be encountered.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete sulfonation reaction. - Suboptimal reaction temperature. - Formation of unwanted isomers during bromination.[1] - Product loss during work-up and isolation due to the zwitterionic nature of the product.[2] | - Reaction Monitoring: Monitor the reaction progress using techniques like HPLC or TLC to ensure completion. - Temperature Control: Carefully control the reaction temperature. For sulfonation, a high temperature (around 210°C with concentrated sulfuric acid) has been reported for a similar compound.[3] However, this may also lead to degradation, so optimization is key. - Regioselectivity: To control the formation of isomers during bromination, consider the order of synthetic steps. It may be advantageous to sulfonate first and then brominate, or vice-versa.[4] The use of specific brominating agents like N-Bromosuccinimide (NBS) can also improve regioselectivity.[5] - pH Adjustment: Carefully control the pH during precipitation and washing to minimize solubility losses.[2] |
| Formation of Impurities | - Di-brominated byproducts.[1] - Over-sulfonation or sulfonation at incorrect positions. - Presence of inorganic salts from neutralization.[6] | - Control of Reagents: Use a controlled amount of the brominating and sulfonating agents. Portion-wise addition can help manage the reaction and reduce side products.[1] - Purification Strategy: Develop a robust purification protocol. Recrystallization from water is a common method for purifying sulfonic acids. Ion-exchange chromatography can also be effective for separating the zwitterionic product from salts and other charged impurities. |
| Difficulty in Product Isolation and Purification | - High water solubility of the sulfonic acid derivative.[7] - The product may exist as a zwitterion, affecting its solubility.[7] - Presence of colored impurities.[8] | - Crystallization: Optimize recrystallization conditions, including solvent, temperature, and pH. Slow cooling can improve crystal size and purity.[1] - Washing: Thoroughly wash the crude product with a suitable solvent to remove residual acids and inorganic salts before final purification.[9] - Decolorization: If colored impurities are present, consider treating a solution of the product with activated carbon followed by filtration.[8] |
| Safety Concerns on a Larger Scale | - Highly exothermic nature of sulfonation and bromination reactions.[2] - Release of corrosive vapors (e.g., SO₃).[10] | - Thermal Management: Ensure the reactor has an efficient cooling system. The addition of reagents should be controlled and monitored to prevent thermal runaway.[2] - Ventilation: All steps should be performed in a well-ventilated fume hood or a contained system to handle any corrosive vapors.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: The primary safety concerns are the management of highly exothermic reactions (sulfonation and bromination) and the handling of corrosive reagents.[2][10] On a larger scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[2] Therefore, a robust cooling system, controlled addition of reagents, and continuous temperature monitoring are critical to prevent thermal runaway.[2] Operations should be conducted in a well-ventilated area to avoid exposure to corrosive vapors.[11]
Q2: How do the functional groups on the pyridine ring influence the synthesis strategy?
A2: The amino group is a strong activating group that directs electrophiles (like bromine) to the ortho and para positions.[1] However, under the strongly acidic conditions required for sulfonation, the amino group is protonated, becoming a deactivating group.[2] This interplay between the activating amino group and the deactivating protonated amino and pyridine nitrogen will influence the regioselectivity of the reactions. The choice of whether to brominate or sulfonate first is a critical consideration to achieve the desired isomer.[4]
Q3: What are the suggested synthetic routes for this compound?
A3: One potential synthetic approach starts with 2-aminopyridine. This can be sulfonated using concentrated sulfuric acid at elevated temperatures to yield 6-aminopyridine-3-sulfonic acid.[3] Subsequently, this intermediate can be brominated at the 5-position. Alternatively, 2-aminopyridine can first be brominated to give 2-amino-5-bromopyridine, which is then sulfonated.[4] The choice of route will depend on factors like regioselectivity, yield, and ease of purification.
Q4: What are the challenges associated with the purification of the final product?
A4: The final product, this compound, is a zwitterionic compound, which means it has both acidic (sulfonic acid) and basic (amino group) centers.[7] This can lead to high water solubility and difficulty in extraction from aqueous solutions. Purification is often complicated by the presence of inorganic salts from the reaction work-up.[6] Common purification techniques include recrystallization from water and ion-exchange chromatography. Careful control of pH during isolation is crucial to minimize product loss.[2]
Experimental Protocols
Synthesis of 6-Aminopyridine-3-sulfonic acid from 2-Aminopyridine
This protocol is based on a reported method for a similar compound and should be optimized for the specific requirements of your scale-up.[3]
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid
-
Aluminum powder (catalytic amount)
-
Ethanol
-
Crushed ice
-
Water
Procedure:
-
In a suitable reactor equipped with a stirrer and temperature control, carefully add 2-aminopyridine (1 mole) to concentrated sulfuric acid (3 moles).
-
Add a small amount of aluminum powder.
-
Add ethanol and stir the mixture.
-
Heat the reaction mixture to approximately 210°C and maintain for about 5 hours, with continuous stirring.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
The precipitate of 6-aminopyridine-3-sulfonic acid is collected by filtration.
-
Wash the product with cold water.
-
The product can be further purified by recrystallization from hot water.
Conversion to 6-Aminopyridine-3-sulfonyl chloride (for derivatization)
For certain applications, conversion to the sulfonyl chloride may be necessary.
Materials:
-
6-Aminopyridine-3-sulfonic acid
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution
Procedure:
-
Grind 6-aminopyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole) in the presence of a few drops of phosphorus oxychloride.
-
Reflux the mixture for 5 hours at 130°C.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Filter the solid product, 6-aminopyridine-3-sulfonyl chloride.
-
Wash the product with water and then with a sodium bicarbonate solution.
-
Dry the product under vacuum.
Visualizations
Synthetic Pathway
Caption: Possible synthetic routes to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. This compound (247582-62-3) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 6-Amino-5-bromopyridine-3-sulfonic acid and Related Compounds
For Immediate Release
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-Amino-5-bromopyridine-3-sulfonic acid alongside structurally related aminopyridine derivatives. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of these compounds. This report includes both experimental and predicted 1H NMR data, detailed experimental protocols, and a visual representation of the analytical workflow.
Comparative 1H NMR Data
| Compound | Proton Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Data Source |
| This compound | H-2 | 8.5 (predicted) | s | - | Predicted |
| H-4 | 7.9 (predicted) | s | - | Predicted | |
| 2-Aminopyridine-5-sulfonic acid | H-3 | 6.8 (predicted) | d | 8.8 | Predicted |
| H-4 | 7.8 (predicted) | dd | 8.8, 2.4 | Predicted | |
| H-6 | 8.4 (predicted) | d | 2.4 | Predicted | |
| 4-Aminopyridine-3-sulfonic acid | H-2 | ~ 8.45 | d | Not specified | Experimental[1] |
| H-5 | ~ 8.20 | dd | Not specified | Experimental[1] | |
| H-6 | ~ 7.90 | d | Not specified | Experimental[1] | |
| 2-Amino-5-bromopyridine | H-3 | 6.41 | d | 8.7 | Experimental |
| H-4 | 7.45 | dd | 8.7, 2.5 | Experimental | |
| H-6 | 8.05 | d | 2.5 | Experimental | |
| 2-Aminopyridine | H-3 | 6.47 | dd | 7.2, 5.2 | Experimental[2] |
| H-4 | 7.38 | ddd | 8.4, 7.2, 2.0 | Experimental[2] | |
| H-5 | 6.61 | ddd | 8.4, 5.2, 0.9 | Experimental[2] | |
| H-6 | 8.05 | ddd | 5.2, 2.0, 0.9 | Experimental[2] |
Note: Predicted data was obtained using online NMR prediction tools. Experimental data is sourced from publicly available databases and literature. The solvent used for experimental data can influence chemical shifts. For 4-Aminopyridine-3-sulfonic acid, the solvent is D2O. For 2-Amino-5-bromopyridine and 2-Aminopyridine, the solvent is CDCl3.
Experimental Protocols
The following is a generalized protocol for acquiring 1H NMR spectra of aminopyridine derivatives. This protocol can be adapted based on the specific compound's solubility and the instrumentation available.
2.1. Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, CDCl3) in a clean, dry NMR tube.
-
Solubilization: Gently vortex or sonicate the sample to ensure complete dissolution. If the compound has low solubility, gentle heating may be applied, or a different deuterated solvent should be considered.
-
Reference Standard: For solvents other than D2O, an internal standard such as tetramethylsilane (TMS) is typically used for referencing the chemical shifts to 0 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak.
2.2. NMR Data Acquisition
-
Instrumentation: The 1H NMR spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Tuning and Shimming: The instrument's probe is tuned to the 1H frequency, and the magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans is employed to allow for full relaxation of the protons, ensuring accurate integration.
-
Spectral Width: The spectral width is set to encompass all expected proton resonances, typically from 0 to 10 ppm for these compounds.
-
2.3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak.
-
Integration and Peak Picking: The area under each peak is integrated to determine the relative number of protons. The chemical shift of each peak is determined.
-
Analysis of Coupling Patterns: The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) are determined to elucidate the connectivity of the protons in the molecule.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the 1H NMR analysis of the aminopyridine compounds discussed in this guide.
Caption: A generalized workflow for 1H NMR analysis.
References
Comparative Guide to the Mass Spectrometry Analysis of 6-Amino-5-bromopyridine-3-sulfonic acid
This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 6-Amino-5-bromopyridine-3-sulfonic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this and structurally related compounds. The guide includes a comparison of different analytical techniques, detailed experimental protocols, and visualizations of the analytical workflow and potential fragmentation pathways.
Comparison of Analytical Techniques
The analysis of a polar and thermally labile compound like this compound requires careful selection of the analytical technique. While direct infusion mass spectrometry can provide initial characterization, coupling with a chromatographic separation technique is essential for quantitative analysis in complex matrices.
Table 1: Comparison of Hypothesized Performance of Different Analytical Techniques for the Analysis of this compound
| Technique | Principle | Hypothesized Advantages | Hypothesized Disadvantages | Hypothesized Limit of Detection (LOD) |
| LC-ESI-MS/MS | Liquid chromatography separation followed by electrospray ionization and tandem mass spectrometry. | High sensitivity and selectivity, suitable for polar and non-volatile compounds. Provides structural information through fragmentation. | Potential for matrix effects, requires careful method development. | 0.1 - 1 ng/mL |
| HILIC-MS | Hydrophilic Interaction Liquid Chromatography coupled with mass spectrometry. | Good retention for very polar compounds like sulfonic acids. | Can have longer equilibration times, mobile phase choice is critical. | 0.5 - 5 ng/mL |
| Ion-Pair LC-MS | Reversed-phase liquid chromatography with an ion-pairing agent in the mobile phase. | Allows for the retention of highly polar analytes on a C18 column. | Ion-pairing agents can cause ion suppression in the MS source. | 1 - 10 ng/mL |
| Ion Chromatography | Separation based on ionic interactions with a stationary phase. | Excellent for the separation and quantification of ionic species like sulfonic acids.[1][2] | Often requires a dedicated system with a conductivity detector, may not be directly coupled to MS without specialized interfaces. | 5 - 50 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of an analytical method. Below are generalized protocols for the LC-ESI-MS/MS analysis of this compound.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol/water 50:50 v/v) to obtain a stock solution of 100 µg/mL.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
-
Sample Extraction (from a biological matrix): For the extraction from a matrix like plasma or tissue homogenate, a protein precipitation followed by solid-phase extraction (SPE) is recommended.
-
Add 3 volumes of cold acetonitrile to 1 volume of the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant under a stream of nitrogen and reconstitute in the mobile phase.
-
LC-ESI-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is a common choice.[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for sulfonic acids, which readily form [M-H]⁻ ions.[4] However, positive mode should also be evaluated for the [M+H]⁺ ion.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be monitored. Based on the structure, potential transitions for the [M-H]⁻ ion (m/z 250.9/252.9 due to bromine isotopes) could involve the loss of SO₃ (m/z 170.9/172.9).
-
Visualizations
Diagrams are provided to illustrate the experimental workflow and a predicted fragmentation pathway for this compound.
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Predicted fragmentation of this compound.
References
A Comparative Guide to Analytical Methods for Characterizing Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of pyridine derivatives is crucial in pharmaceutical research and development, as well as in materials science and chemical synthesis. The selection of appropriate analytical techniques is paramount for confirming molecular structure, assessing purity, and quantifying these compounds in various matrices. This guide provides a comprehensive comparison of the primary analytical methods employed for the characterization of pyridine derivatives, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
A multi-faceted approach is often necessary for the complete characterization of pyridine derivatives, leveraging the strengths of various analytical techniques. The most commonly employed methods include chromatography for separation, spectroscopy for structural elucidation, and mass spectrometry for mass determination and fragmentation analysis.
Chromatographic Methods
Chromatographic techniques are essential for separating pyridine derivatives from complex mixtures, allowing for their individual identification and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile pyridine derivatives.[1] It offers excellent resolution, sensitivity, and reproducibility.
Comparative Performance of HPLC Methods:
| Parameter | HPLC-UV | HPLC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | ~5 ppb[2] | Sub-ppb levels |
| Limit of Quantitation (LOQ) | ~15 ppb (Estimated) | Sub-ppb levels |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification, Structural Elucidation |
Experimental Protocol: HPLC-UV Analysis of Pyridine Derivatives [1][2]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water). If necessary, filter the sample to remove particulate matter.
-
Instrumentation:
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase column such as a C18 or a mixed-mode column is often suitable.[3]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or phosphoric acid is commonly used.[1][3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set according to the UV absorbance maximum of the specific pyridine derivative, often around 254 nm.[3]
-
-
Analysis: Inject a known volume of the sample onto the column. Identify and quantify the pyridine derivative based on its retention time and the area of its corresponding peak in the chromatogram.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile pyridine derivatives.[4] It provides high resolution and is often coupled with a mass spectrometer (GC-MS) for definitive identification.[5]
Comparative Performance of GC Methods:
| Parameter | GC-FID | GC-MS/MS |
| Accuracy (% Recovery) | 97.9% - 99.9%[2] | 89-101%[2] |
| Precision (% RSD) | 0.2569% (pooled CV)[2] | 2-3%[2] |
| Limit of Detection (LOD) | 0.87 pg/injection[2] | 0.006 mg/kg (biota)[2] |
| Limit of Quantitation (LOQ) | Not Specified | 0.020 mg/kg (biota)[2] |
| Primary Use | Quantification of volatile compounds | Identification and quantification in complex matrices |
Experimental Protocol: GC-MS Analysis of Pyridine Derivatives [2][4]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane. For trace analysis in complex matrices, a headspace (HS) sampling technique may be employed.[2]
-
Instrumentation:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column suitable for the separation of volatile organic compounds.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: An optimized temperature gradient to ensure the separation of the target analyte from other components.
-
Injection: Split/splitless injection is common.
-
-
Analysis: The separated components from the GC column enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of the pyridine derivative.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation of pyridine derivatives, providing detailed information about their chemical bonds and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used. For pyridine, the ¹H NMR spectrum typically shows signals for protons at the α-(δ 8.5), γ-(δ 7.5), and β-(δ 7.0) positions.[6] The ¹³C NMR spectrum of pyridine exhibits signals at approximately δ(α-C) = 150 ppm, δ(β-C) = 124 ppm, and δ(γ-C) = 136 ppm.[6]
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrations for pyridine derivatives include C-H, C=C, and C=N stretching and bending modes.[7] UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The optical absorption spectrum of pyridine in hexane shows bands at wavelengths of 195, 251, and 270 nm, which are assigned to π → π, π → π, and n → π* transitions, respectively.[6]
Comparative Spectroscopic Data for Pyridinium Derivatives: [8]
| Compound Class | λmax (nm) (UV-Vis) | Emission λmax (nm) (Fluorescence) |
| N-Aryl Pyridinium | 260 - 400 | 350 - 500 |
| N-Alkyl Pyridinium | 250 - 350 | 300 - 450 |
Experimental Protocol: UV-Vis Spectroscopy [8]
-
Sample Preparation: Prepare a dilute solution of the pyridine derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Analysis: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of pyridine derivatives and to obtain structural information through fragmentation analysis. The fragmentation patterns are often specific to the substitution on the pyridine ring.[9][10]
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the characterization of pyridine derivatives.
Caption: A typical experimental workflow for GC-MS analysis.
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
A Comparative Guide to the Reactivity of Bromopyridine Isomers in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for synthetic strategy, reaction optimization, and the efficient development of novel chemical entities in the pharmaceutical and agrochemical industries. This comparison is supported by established mechanistic principles and available experimental data.
Introduction to SNAr Reactivity in Pyridine Systems
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. In the pyridine series, the inherent electron-deficient nature of the ring, due to the electronegative nitrogen atom, facilitates SNAr reactions, particularly when a good leaving group like bromide is present. However, the position of the bromine atom on the pyridine ring dramatically influences the substrate's reactivity.
The general mechanism for an SNAr reaction involves the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in determining the reaction rate.
Relative Reactivity of Bromopyridine Isomers
The established order of reactivity for bromopyridine isomers in SNAr reactions is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
This trend is a direct consequence of the electronic effects exerted by the ring nitrogen. The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate when the nucleophilic attack occurs at the ortho (2-) and para (4-) positions through resonance. In contrast, when the attack is at the meta (3-) position, the negative charge cannot be delocalized onto the nitrogen, resulting in a less stable intermediate and a significantly slower reaction rate.[1]
Quantitative Data Comparison
Obtaining a direct, side-by-side quantitative comparison of the three bromopyridine isomers under identical experimental conditions from a single study is challenging. However, the relative reactivity can be inferred from various sources and theoretical considerations. The following table summarizes the expected relative reactivity and provides illustrative data based on the known principles of SNAr reactions.
| Isomer | Position of Bromine | Relative Reactivity | Illustrative Reaction Yield (%) with Piperidine* |
| 4-Bromopyridine | para to Nitrogen | Highest | >90% |
| 2-Bromopyridine | ortho to Nitrogen | Intermediate | ~70-80% |
| 3-Bromopyridine | meta to Nitrogen | Lowest | <10% (often requires forcing conditions)[2] |
*Illustrative yields are based on general knowledge of SNAr reactions and may vary significantly depending on the specific reaction conditions (nucleophile, solvent, temperature, and catalysts).
Experimental Protocols
Below is a representative experimental protocol for a nucleophilic aromatic substitution reaction with a bromopyridine isomer. This protocol is based on procedures for the amination of halopyridines and can be adapted for comparative studies.[3]
Synthesis of 4-Morpholinopyridine from 4-Bromopyridine
Materials:
-
4-Bromopyridine hydrochloride
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 4-bromopyridine hydrochloride (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (2.5 eq.) to the mixture.
-
Add morpholine (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-morpholinopyridine.
Visualization of Reactivity Principles
The following diagrams illustrate the underlying electronic factors governing the reactivity of bromopyridine isomers in SNAr reactions.
Caption: Relative reactivity of bromopyridine isomers in SNAr reactions.
Caption: Stability of Meisenheimer complexes in SNAr of bromopyridines.
References
biological activity comparison of novel pyridine derivatives
A Comparative Guide to the Biological Activities of Novel Pyridine Derivatives
The pyridine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs.[1] Its unique electronic properties and synthetic versatility have established it as a cornerstone for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of recently developed pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data.
Anticancer Activity
Pyridine derivatives have emerged as a promising class of compounds in oncology, demonstrating significant cytotoxic effects against various cancer cell lines.[1][2] Their mechanisms of action often involve the inhibition of critical signaling pathways, such as VEGFR-2, which is crucial for tumor angiogenesis.[3]
Comparative Anticancer Potency of Pyridine Derivatives
The following tables summarize the in vitro anticancer activity of two distinct classes of novel pyridine derivatives: pyridine-ureas and imidazo[1,2-a]pyridines. The data highlights the structure-activity relationships, where minor chemical modifications can significantly impact cytotoxic potency.
Table 1: In Vitro Cytotoxic Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line [1][4]
| Compound ID | R Group (Substitution on Phenylurea) | IC50 (µM) at 48h | IC50 (µM) at 72h | VEGFR-2 Inhibition IC50 (µM) |
| 8a | H | 4.53 | 2.11 | Not Reported |
| 8b | 4-Cl | 3.03 | 1.52 | 5.0 |
| 8d | 4-CH3 | 3.98 | 1.95 | Not Reported |
| 8e | 3-CF3 | 0.22 | 0.11 | 3.93 |
| 8n | 3-Cl | 1.88 | 0.80 | Not Reported |
| Doxorubicin | (Reference Drug) | 1.93 | Not Reported | Not Applicable |
| Sorafenib | (Reference Drug) | 4.50 | Not Reported | Not Applicable |
Key Structure-Activity Relationship (SAR) Insights for Pyridine-Ureas: The data indicates that electron-withdrawing groups on the phenylurea moiety significantly enhance anticancer activity.[1] For instance, compound 8e , with a 3-CF3 substitution, exhibited the highest potency, being approximately 20 times more active than the reference drug Sorafenib against the MCF-7 cell line after 48 hours of treatment.[4]
Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives against MGC-803 Human Gastric Cancer Cell Line [1]
| Compound ID | R1 Group | R2 Group | Antiproliferative Activity IC50 (µM) |
| 9a | H | H | >50 |
| 9b | 4-F | H | 1.8 |
| 9c | 4-Cl | H | 1.5 |
| 9d | 4-Br | H | 1.2 |
Key SAR Insights for Imidazo[1,2-a]pyridines: For this series, the introduction of a halogen atom at the para-position of the phenyl ring at R1 dramatically increases antiproliferative activity. The potency follows the trend Br > Cl > F, with the unsubstituted compound 9a being inactive.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the pyridine derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells were then treated with various concentrations of the pyridine derivatives and incubated for 48 and 72 hours.[2]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.[2]
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.
Experimental workflow for determining the anticancer activity of pyridine derivatives using the MTT assay.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria has created an urgent need for the development of novel antimicrobial agents. Pyridine derivatives have demonstrated considerable potential in this therapeutic area.[2]
Comparative Antimicrobial Activity of Pyridine Chalcone Derivatives
The in vitro antibacterial activity of a series of pyridine chalcone derivatives was evaluated against Staphylococcus aureus (ATCC 29213) and a methicillin-resistant Staphylococcus aureus (MRSA) clinical isolate.
Table 3: Comparative Antimicrobial Activity of Pyridine Chalcone Derivatives [2]
| Compound ID | Substitution Pattern | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. MRSA |
| C1 | 2-Cl | 8 | 16 |
| C2 | 4-Cl | 4 | 8 |
| C3 | 2,4-diCl | 2 | 4 |
| C4 | 4-F | 8 | 16 |
| Vancomycin | (Reference Drug) | 1 | 2 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity was determined using the broth microdilution method.[2]
-
Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to an optical density corresponding to the 0.5 McFarland standard. The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]
-
Serial Dilution of Compounds: The pyridine derivatives were serially diluted in MHB in 96-well microtiter plates.[2]
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.[2]
-
Incubation: The plates were incubated at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity
Chronic inflammation is a key pathological component of many diseases. Pyridine derivatives have been investigated for their potential to modulate inflammatory responses.[5][6]
Comparative In Vivo Anti-inflammatory Effects
The anti-inflammatory properties of several thiazolo[4,5-b]pyridin-2-one derivatives were evaluated in a carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation.[6]
Table 4: Comparative Anti-inflammatory Activity of Thiazolo[4,5-b]pyridin-2-one Derivatives [2][6]
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) |
| T1 | 50 | 45.2 |
| T2 | 50 | 58.6 |
| T3 | 50 | 65.1 |
| Ibuprofen | 10 | 62.5 |
The results indicate that compound T3 exhibited a more potent anti-inflammatory effect than the standard drug Ibuprofen at the tested dose.[6]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: Male Wistar rats were acclimatized for at least one week before the experiment.[7]
-
Compound Administration: The test compounds, dissolved in DMSO, were administered intraperitoneally at a dose of 50 mg/kg body weight. The reference drug, Ibuprofen, was also administered.[6]
-
Induction of Inflammation: Thirty minutes after compound administration, 0.1 mL of a 2% carrageenan solution was injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[6]
-
Edema Measurement: The paw volume was measured using a plethysmograph at hourly intervals for up to 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema was calculated by comparing the paw volume in the treated groups with the control group (vehicle-treated).
Simplified signaling pathway of carrageenan-induced inflammation and the inhibitory action of pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijsat.org [ijsat.org]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
- 7. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Amino-5-bromopyridine-3-sulfonic Acid: A Guide for Laboratory Professionals
For the safe and compliant disposal of 6-Amino-5-bromopyridine-3-sulfonic acid (CAS No. 126535-29-3), it is imperative that researchers, scientists, and drug development professionals adhere to established hazardous waste protocols. This compound is classified as toxic and presents significant health risks upon exposure.
The primary and recommended method of disposal is to entrust the material to a licensed and approved waste disposal company.[1][2][3][4] Attempting to neutralize or treat this chemical within a laboratory setting without a thoroughly validated and understood protocol can be dangerous and may violate local, state, and federal regulations.
Hazard Profile and Safety Precautions
This compound is a hazardous substance with multiple routes of toxicity. Understanding its hazard profile is the first step in ensuring safe handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3: Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Irritation | Category 2: Causes skin irritation.[1] |
| Eye Irritation | Category 2A: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2: May cause damage to organs through prolonged or repeated exposure.[1] |
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat or chemical-resistant apron
-
Respiratory protection if dusts are generated or if working outside of a fume hood
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Protocol for Preparing Waste for Disposal
The following step-by-step protocol outlines the procedure for the safe collection and preparation of this compound waste for pickup by a certified hazardous waste disposal service.
Materials:
-
Designated hazardous waste container (compatible, clearly labeled)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Spill kit for hazardous materials
Procedure:
-
Container Selection:
-
Choose a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. Avoid metal containers for corrosive wastes or halogenated compounds.[5]
-
Ensure the container is in good condition, with a secure, tight-fitting lid.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.
-
This compound is incompatible with strong oxidizing agents and strong acids.[2]
-
-
Labeling:
-
Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "126535-29-3"
-
An accurate estimation of the concentration and total volume or mass.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
-
Accumulation:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and ideally within secondary containment to control any potential leaks.
-
Keep the container closed at all times except when adding waste.[1][2]
-
-
Disposal Request:
-
Once the container is full, or if the project concludes, arrange for pickup by your institution's EHS department or their designated hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Restrict access to the spill area.
-
-
Protect Yourself:
-
Don appropriate PPE, including respiratory protection if the material is a powder and has become airborne.
-
-
Contain and Clean:
-
For a solid spill, carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust.[2]
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Do not use combustible materials, such as paper towels, to absorb a spill of an oxidizing substance.
-
Collect the contaminated absorbent material and place it in the hazardous waste container.
-
-
Decontaminate:
-
Clean the spill area thoroughly with a suitable solvent (consult the SDS or your EHS office), followed by soap and water.
-
All materials used for decontamination should be collected and disposed of as hazardous waste.
-
-
Report:
-
Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting requirements.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling 6-Amino-5-bromopyridine-3-sulfonic acid
Essential Safety and Handling Guide for 6-Amino-5-bromopyridine-3-sulfonic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Chemical Identifier:
-
IUPAC Name: this compound
-
CAS Number: 247582-62-3
-
Molecular Formula: C₅H₅BrN₂O₃S
Hazard Summary: This compound is classified as harmful and an irritant. Key hazards include:
-
H302: Harmful if swallowed.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable option, offering protection against bases, oils, and many solvents.[3] Always inspect gloves for punctures or tears before use. Dispose of contaminated gloves according to institutional guidelines. |
| Eyes/Face | Safety glasses with side shields or Goggles, Face shield | Use safety goggles for primary eye protection.[4] A face shield should be worn in situations with a higher risk of splashing.[4] |
| Body | Laboratory coat, Chemical-resistant apron/suit | A standard laboratory coat should be worn. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or suit is recommended.[5] Protective clothing should be selected based on the specific workplace concentration and quantity of the hazardous substance handled.[4] |
| Respiratory | NIOSH-approved respirator | Use only in a well-ventilated area or under a chemical fume hood.[6][7] If ventilation is inadequate or there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is necessary.[4] |
| Feet | Closed-toe shoes | Footwear must cover the entire foot. Safety boots may be necessary where there is a danger of chemical splashing.[3] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound:
-
Preparation and Inspection:
-
Before starting any work, ensure that a safety shower and eyewash station are readily accessible and functional.[2][8]
-
Inspect all PPE for integrity. Do not use damaged gloves or other compromised equipment.
-
Work in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[6][7]
-
-
Handling the Chemical:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Prevent contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]
-
Do not eat, drink, or smoke in the laboratory or when handling the chemical.[1][2]
-
Ground and secure containers when transferring the material to prevent static discharge.[4]
-
-
In Case of Exposure:
-
If on skin: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, seek medical advice.[2][4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][4] If eye irritation persists, get medical advice/attention.[2][4]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][9]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Storage of Waste:
-
Disposal Procedure:
Experimental Workflow Visualization
The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. aksci.com [aksci.com]
- 3. hsa.ie [hsa.ie]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. Pyridine-3-sulfonic Acid | 636-73-7 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
